3-Hmg anhydride
Description
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Structure
3D Structure
Properties
CAS No. |
34021-48-2 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
146.12 g/mol |
IUPAC Name |
4-hydroxy-4-methyl(414C)oxane-2,6-dione |
InChI |
InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3/i6+2 |
InChI Key |
UWOCHZAKVUAJQJ-ZQBYOMGUSA-N |
SMILES |
CC1(CC(=O)OC(=O)C1)O |
Isomeric SMILES |
C[14C]1(CC(=O)OC(=O)C1)O |
Canonical SMILES |
CC1(CC(=O)OC(=O)C1)O |
Synonyms |
3-HMG anhydride 3-hydroxy-3-methylglutaric anhydride |
Origin of Product |
United States |
Foundational & Exploratory
biological role of 3-Hmg anhydride in cholesterol biosynthesis
This guide provides an in-depth technical analysis of 3-hydroxy-3-methylglutaric anhydride (3-HMG anhydride) and its intersection with cholesterol biosynthesis.
Executive Summary for Researchers 3-HMG anhydride (CAS: 34695-32-4) is not a canonical metabolic intermediate within the eukaryotic cholesterol biosynthesis pathway. Rather, it is a critical chemical biology tool and synthetic precursor used to interrogate the mevalonate pathway. Its primary utility lies in the chemical synthesis of HMG-CoA (the physiological substrate of HMG-CoA Reductase), the development of glutaric acid-derived statin mimetics, and the study of non-enzymatic protein acylation (HMGylation).
This guide details the chemical reactivity of 3-HMG anhydride, its application in synthesizing HMG-CoA for kinetic assays, and its role in elucidating the mechanisms of sirtuin-mediated deacylation (SIRT4).
Part 1: Chemical Biology & Mechanistic Context[1]
The Structural Distinction
In biological systems, the 3-hydroxy-3-methylglutaryl moiety exists primarily as a thioester (HMG-CoA). 3-HMG anhydride is the cyclic dehydration product of the free acid.
-
HMG-CoA (Biological Metabolite): Thioester bond (High energy,
kcal/mol). Substrate for HMG-CoA Reductase (HMGCR) and HMG-CoA Lyase.[1][2] -
3-HMG Anhydride (Chemical Reagent): Cyclic anhydride. Highly reactive electrophile. Used to transfer the HMG moiety to nucleophiles (e.g., Coenzyme A, Lysine residues).
The "Biological Role" via Chemical Probe
While 3-HMG anhydride does not accumulate in healthy tissue due to spontaneous hydrolysis, it serves three pivotal roles in research and drug development:
-
Substrate Generation: It is the standard reagent for the chemical synthesis of HMG-CoA, which is unstable and expensive to isolate from natural sources.
-
Inhibitor Synthesis: It serves as the scaffold for synthesizing 3-alkyl-3-hydroxyglutaric acids, a class of competitive HMGCR inhibitors.[3]
-
Protein HMGylation Mimicry: Recent studies involving SIRT4 (a mitochondrial sirtuin) utilize 3-HMG anhydride to chemically acylate BSA and histone lysine residues, creating substrates to test deacylase activity. This mimics the non-enzymatic modification of proteins by HMG-CoA (HMGylation) observed in HMG-CoA Lyase deficiency.[2]
Part 2: Experimental Protocols
Protocol: Chemical Synthesis of HMG-CoA
Purpose: To generate high-purity HMG-CoA for HMGCR kinetic assays or inhibition studies. Mechanism: Nucleophilic attack of the CoASH thiol on the anhydride carbonyl.
Reagents:
-
Coenzyme A (Free acid or Lithium salt)
-
Potassium Bicarbonate (
) -
Solvent: Water/Acetone or dilute aqueous buffer.
Step-by-Step Methodology:
-
Preparation: Dissolve 100 mg of Coenzyme A (approx. 0.13 mmol) in 2 mL of ice-cold water. Adjust pH to 8.0 using 1 M
. -
Reaction: Dissolve a 1.5-fold molar excess of 3-HMG anhydride in a minimal volume of cold acetone.
-
Addition: Dropwise add the anhydride solution to the Coenzyme A solution while maintaining pH at 7.5–8.0 with
. Stir at for 30 minutes.-
Scientific Rationale: The pH control is critical. Below pH 7, the thiol is protonated and unreactive. Above pH 9, rapid hydrolysis of the anhydride and the formed thioester occurs.
-
-
Quenching: Acidify the solution to pH 4.0 with dilute HCl to stabilize the thioester.
-
Purification: Purify via ion-exchange chromatography (DEAE-cellulose) or HPLC to separate HMG-CoA from unreacted CoA and free HMG acid.
-
Validation: Verify concentration using the HMG-CoA Reductase enzymatic endpoint assay (measuring NADPH oxidation at 340 nm).
Protocol: Generation of HMGylated Protein Standards (SIRT4 Assay)
Purpose: To create defined HMG-Lysine substrates for validating SIRT4 deacylase activity.
Methodology:
-
Incubation: Incubate BSA (10 mg/mL) with 3-HMG anhydride (10-fold molar excess over lysine residues) in PBS (pH 7.4) for 1 hour at room temperature.
-
Mechanism: The anhydride acylates the
-amino group of lysine residues. -
Cleanup: Dialyze extensively against PBS to remove hydrolyzed HMG acid.
-
QC: Confirm modification via Western Blot using anti-HMG-Lysine antibodies or Mass Spectrometry (shift in mass corresponding to HMG adducts).
Part 3: Visualization & Pathway Logic
Pathway Diagram: From Reagent to Biological Activity
The following diagram illustrates the intersection of the chemical reagent (Anhydride) with the biological pathway (HMG-CoA Reductase/Lyase).
Caption: Figure 1. The dual role of 3-HMG Anhydride as a synthetic precursor for HMG-CoA and a mimetic for protein HMGylation studies.
Part 4: Data Summary & Inhibitor Relevance
Comparative Reactivity Profile
The following table contrasts the reagent with the metabolite to guide experimental design.
| Feature | 3-HMG Anhydride | HMG-CoA |
| Role | Synthetic Precursor / Chemical Probe | Metabolic Intermediate |
| Stability | Hydrolyzes rapidly in water ( | Stable at acidic pH (4-5); Unstable > pH 8 |
| Reactivity | Acylates Nucleophiles (Lysine, Cysteine, CoA) | Thioester exchange; Reducible by NADPH |
| Enzyme Interaction | Not a substrate for HMGCR | Substrate ( |
| Key Application | Synthesis of HMG-CoA; SIRT4 assays | Cholesterol Biosynthesis; Ketogenesis |
Drug Development Implication
In drug discovery, 3-HMG anhydride derivatives are used to synthesize 3-alkyl-3-hydroxyglutaric acids .[4] These compounds act as transition-state analogs.
-
Mechanism: They mimic the tetrahedral intermediate formed during the reduction of HMG-CoA by HMGCR.
-
Utility: While statins (lactones/acids) are the clinical standard, glutaric acid derivatives synthesized from the anhydride provide structural diversity for exploring non-statin binding pockets.
References
-
Williamson, I. P., & Rodwell, V. W. (1981).[4][5] Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography. Journal of Lipid Research, 22(1), 184–187.[4][5] Link
-
Anderson, K. A., et al. (2017). SIRT4 is a lysine deacylase that controls leucine metabolism and insulin secretion. Cell Metabolism, 25(4), 838-855. Link
-
Louw, A. I., Bekersky, I., & Mosbach, E. H. (1969).[4] Improved synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4][5] Journal of Lipid Research, 10(6), 683–686.[4][5] Link
-
Baran, J. S., et al. (1985).[4] 3-Alkyl-3-hydroxyglutaric acids: A new class of hypocholesterolemic HMG CoA reductase inhibitors.[4][5] Journal of Medicinal Chemistry, 28(5), 597–601.[4][5] Link
-
Kulkarni, R. A., et al. (2020). HMGylation of FAS is independent of HMG-anhydride formation and relies on HMG-CoA.[2][6] Nature Communications, 11, Article number: 3656. Link
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- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Electrophilic Reactivity: 3-Hydroxy-3-methylglutaric Anhydride vs. 3-Methylglutaric Anhydride
An In-depth Technical Guide
Abstract
Cyclic anhydrides are pivotal reagents in organic synthesis, prized for their ability to acylate a wide range of nucleophiles. Their reactivity, however, is not uniform and is exquisitely sensitive to the nature of substituents on the aliphatic or aromatic backbone. This technical guide provides an in-depth analysis of the comparative reactivity of two structurally similar yet electronically distinct cyclic anhydrides: 3-hydroxy-3-methylglutaric anhydride (3-HMG anhydride) and 3-methylglutaric anhydride. We will explore the fundamental principles governing their electrophilicity, focusing on the profound influence of the C3 substituent—a hydroxyl group versus a methyl group. Through a discussion of electronic effects, reaction kinetics, and practical synthetic applications, this paper will equip researchers, chemists, and drug development professionals with the field-proven insights necessary to select the appropriate reagent and optimize reaction conditions for their specific synthetic goals.
Introduction
In the landscape of carboxylic acid derivatives, cyclic anhydrides occupy a crucial position, offering a balance of reactivity and stability that makes them more manageable than highly reactive acyl chlorides but more potent as acylating agents than esters or amides.[1][2] They are cornerstone building blocks for a multitude of chemical transformations, including esterifications, amidations, and polymerizations.[3][4]
This guide focuses on two important glutaric anhydride derivatives:
-
3-Hydroxy-3-methylglutaric anhydride (3-HMG anhydride) , also known as dicrotalic anhydride, is a key precursor in the synthesis of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) and a variety of HMG-CoA reductase inhibitors, which are central to cholesterol management.[5][6][7]
-
3-Methylglutaric anhydride is a valuable reagent in its own right, used in the synthesis of complex organic molecules such as oxoeicosanoid receptor antagonists.[8][9]
While separated by only a single atom's difference at the C3 position—an oxygen—the resulting electronic disparity between the hydroxyl and methyl groups creates a significant divergence in their chemical behavior. Understanding this difference is paramount for predicting reaction outcomes, controlling selectivity, and designing efficient synthetic routes.
Molecular Structure and Electronic Effects
The reactivity of the anhydride functional group is defined by the electrophilicity of its two carbonyl carbons.[10] Nucleophilic attack on either of these carbons initiates the characteristic acyl substitution reaction. The rate and facility of this attack are directly modulated by the electron density at these centers, which is, in turn, dictated by the electronic effects of the ring's substituents.[11]
Structural Comparison
The foundational structure for both molecules is a six-membered glutaric anhydride ring. The point of differentiation is the substituent at the C3 position.
Inductive and Steric Effects: The Root of Divergent Reactivity
The primary driver of the reactivity difference is the inductive effect—the transmission of charge through sigma bonds.[11]
-
3-HMG Anhydride: The oxygen atom in the hydroxyl (-OH) group is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I effect) . This effect pulls electron density away from the carbon backbone and, consequently, from the two carbonyl carbons. This depletion of electron density renders the carbonyls significantly more electrophilic and thus more susceptible to nucleophilic attack.
-
3-Methylglutaric Anhydride: The methyl (-CH3) group is an alkyl group. It exerts a weak electron-donating inductive effect (+I effect) . This effect pushes electron density towards the carbon backbone, slightly increasing the electron density at the carbonyl carbons. This makes them less electrophilic and less reactive towards nucleophiles compared to the unsubstituted glutaric anhydride, and markedly less reactive than 3-HMG anhydride.
Steric hindrance from either the methyl or hydroxyl-plus-methyl groups at the C3 position is generally considered minimal in its influence on the distant carbonyl carbons within the six-membered ring. The electronic effect is the dominant factor.
Comparative Reactivity Analysis
All reactions of anhydrides with neutral nucleophiles (e.g., water, alcohols, amines) proceed via a general nucleophilic acyl substitution mechanism.[4][12]
General Mechanism: Nucleophilic Acyl Substitution
The reaction is a two-step process involving an addition step followed by an elimination step.[13]
-
Nucleophilic Attack: The nucleophile adds to one of the electrophilic carbonyl carbons, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, expelling the other half of the anhydride as a carboxylate, which is an excellent leaving group. A final deprotonation step yields the neutral product.
Kinetic and Thermodynamic Implications
The rate-determining step for this mechanism is typically the initial nucleophilic attack.[14]
-
For 3-HMG anhydride , the increased electrophilicity of the carbonyl carbons lowers the activation energy of the transition state for the nucleophilic attack. This results in a significantly faster reaction rate.
-
For 3-methylglutaric anhydride , the decreased electrophilicity raises the activation energy, leading to a slower reaction rate.
Therefore, when comparing reactions under identical conditions (nucleophile, solvent, temperature), 3-HMG anhydride is expected to react much more rapidly than 3-methylglutaric anhydride.
Summary of Comparative Properties
The key distinctions flowing from their structural differences are summarized below.
| Property | 3-Hydroxy-3-methylglutaric Anhydride | 3-Methylglutaric Anhydride | Rationale |
| Molecular Formula | C₆H₈O₄[6] | C₆H₈O₃[9] | Presence of an additional oxygen atom in the hydroxyl group. |
| Molecular Weight | ~144.1 g/mol [6] | ~128.1 g/mol [9] | Difference attributed to the mass of one oxygen atom. |
| Key Substituent | Tertiary Hydroxyl (-OH) | Methyl (-CH₃) | The defining structural difference. |
| Dominant Electronic Effect | Inductive Withdrawal (-I) | Inductive Donation (+I) | Governs the electron density of the anhydride ring. |
| Carbonyl Electrophilicity | High | Low | The -I effect of the -OH group depletes electron density. |
| Predicted Reactivity | High | Low | Higher electrophilicity leads to faster nucleophilic attack. |
Experimental Protocols
To translate theory into practice, the following section provides detailed methodologies for common synthetic transformations. These protocols are designed as self-validating systems, where reaction progress can be monitored to empirically confirm the reactivity differences.
Protocol: Comparative Amidation with Benzylamine
This experiment directly compares the rate of amide formation. The choice of benzylamine as the nucleophile provides a product that is easily monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) due to the UV-active benzene ring.
Objective: To monitor and compare the rate of reaction of 3-HMG anhydride and 3-methylglutaric anhydride with benzylamine.
Materials:
-
3-HMG anhydride (≥95%)[6]
-
3-Methylglutaric anhydride (≥98%)
-
Benzylamine (≥99%)
-
Acetonitrile (MeCN), anhydrous (0.5 M)[15]
-
Triethylamine (TEA), as a non-nucleophilic base
-
Ethyl acetate and Hexanes for TLC
-
Deuterated chloroform (CDCl₃) for NMR analysis
Experimental Workflow:
Step-by-Step Procedure:
-
Setup: Prepare two oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars. Purge both flasks with dry nitrogen.
-
Charging Reagents: To Flask A, add 3-HMG anhydride (1.0 mmol). To Flask B, add 3-methylglutaric anhydride (1.0 mmol). To each flask, add 2 mL of anhydrous acetonitrile. Stir to dissolve.
-
Initiation: Prepare a solution of benzylamine (1.0 mmol) and triethylamine (1.1 mmol). At time t=0, add this solution to each flask via syringe and begin vigorous stirring. The use of a base like triethylamine is crucial to neutralize the carboxylic acid byproduct, preventing it from protonating the benzylamine reactant and rendering it non-nucleophilic.[]
-
Monitoring: At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction. Immediately quench the aliquot in a vial containing 1 mL of 1M HCl and 1 mL of ethyl acetate. Vortex, and spot the organic layer on a TLC plate.
-
Analysis: Develop the TLC plate (e.g., 50:50 Ethyl Acetate:Hexanes). Visualize under UV light. The disappearance of the benzylamine spot and the appearance of a new, higher-Rf product spot indicates reaction progress. The reaction in Flask A (3-HMG anhydride) is expected to proceed to completion significantly faster than in Flask B.
-
Workup and Isolation: Once a reaction is deemed complete by TLC, dilute the mixture with ethyl acetate (20 mL). Wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Characterization: Purify the product by flash column chromatography and characterize by ¹H NMR and mass spectrometry to confirm the structure of the resulting N-benzyl-4-hydroxy-4-methyl-5-oxopentanamide (from A) or N-benzyl-4-methyl-5-oxopentanamide (from B).
Applications in Drug Development and Synthesis
The choice between these two anhydrides is dictated by the synthetic objective.
-
3-HMG Anhydride: Its high reactivity and the presence of the tertiary alcohol make it an ideal starting material for HMG-CoA reductase inhibitors.[7][17] The hydroxyl group can serve as a handle for further functionalization or can be a key pharmacophoric feature for binding to the enzyme's active site. Its enhanced reactivity ensures efficient coupling even with moderately reactive nucleophiles under mild conditions.
-
3-Methylglutaric Anhydride: Its moderate reactivity makes it a more controlled acylating agent. It is suitable for reactions where the high reactivity of 3-HMG anhydride might lead to side reactions or be incompatible with other sensitive functional groups in the substrate. It provides a simple methyl-substituted glutaric backbone, useful when the hydroxyl group is not required in the final target molecule.[8][18]
Conclusion
The reactivity of 3-HMG anhydride and 3-methylglutaric anhydride is a clear demonstration of how subtle structural modifications can lead to profound changes in chemical behavior. The electron-withdrawing hydroxyl group of 3-HMG anhydride significantly enhances the electrophilicity of its carbonyl carbons, making it a highly reactive acylating agent. In contrast, the electron-donating methyl group of 3-methylglutaric anhydride reduces carbonyl electrophilicity, resulting in a more moderate and controlled reactivity. This fundamental difference, rooted in inductive effects, provides chemists with a valuable choice: a highly activated anhydride for rapid and efficient acylations, or a less reactive analogue for syntheses requiring greater control and functional group tolerance. A thorough understanding of these principles is essential for the rational design of synthetic strategies in pharmaceutical and materials science.
References
-
Substituent effects in the Diels-Alder reactions of butadienes, cyclopentadienes, furans and pyroles with maleic anhydride. ResearchGate. Available at: [Link]
-
Introduction to 3-Hydroxy-3-methylglutaric Anhydride. Ontosight AI. Available at: [Link]
-
Kinetic Studies of the Alternating Copolymerization of Cyclic Acid Anhydrides and Epoxides, and the Terpolymerization of Cyclic Acid Anhydrides, Epoxides, and CO2 Catalyzed by (salen)CrIIICl. ACS Publications. Available at: [Link]
-
The Influence of Substituents on the Course of Addition of Maleic Anhydride to Diarylethylenes. ACS Publications. Available at: [Link]
-
Substituent Effects on Transient, Carbodiimide-Fueled Geometry Changes in Diphenic Acids. ChemRxiv. Available at: [Link]
-
3-Methylglutaric acid in energy metabolism. PMC - NIH. Available at: [Link]
-
The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Available at: [Link]
-
Kinetics and Mechanistic Study of the Reaction of Cyclic Anhydrides with Substituted Phenols. Structure−Reactivity Relationships. ACS Figshare. Available at: [Link]
-
Kinetics and mechanistic study of the reaction of cyclic anhydrides with substituted phenols. Structure-reactivity relationships. PubMed. Available at: [Link]
-
Chemistry of Acid Anhydrides. Chemistry LibreTexts. Available at: [Link]
-
Kinetic Studies of the Alternating Copolymerization of Cyclic Acid Anhydrides and Epoxides, and the Terpolymerization of Cyclic Acid Anhydrides, Epoxides, and CO2 Catalyzed by (salen)(CrCl)-Cl-III. ResearchGate. Available at: [Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]
-
Acid Anhydride Chemistry. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]
-
Acyl Chloride and Carboxylic Acid Anhydrides. KPU Pressbooks. Available at: [Link]
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Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. Available at: [Link]
-
β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses Procedure. Available at: [Link]
-
A convenient procedure for his-esterification of cyclic anhydrides. Zenodo. Available at: [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC - NIH. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Esterification of Carboxylic Acids with. Organic Syntheses Procedure. Available at: [Link]
-
3-Methylglutaric anhydride. NIST WebBook. Available at: [Link]
-
Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. PubMed. Available at: [Link]
-
3-methylglutaric anhydride (C6H8O3). PubChem. Available at: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
The Synthesis of An Ester Based on Maleic Anhydride: Application to Lead Extraction. Asian Journal of Applied Science and Technology. Available at: [Link]
-
Standard molar enthalpies of formation of 3-methylglutaric and 3,3-dimethylglutaric anhydrides. ResearchGate. Available at: [Link]
-
Anhydride Functional Group: Structure, Example, & Reactions. Chemistry Learner. Available at: [Link]
-
Maleic Anhydride: Chemical Properties and Applications in Pharma and Beyond. Available at: [Link]
-
3-Hydroxy-3-methylglutaric (HMG) - Organic Acids Test (OAT). HealthMatters.io. Available at: [Link]
-
Acid Anhydride: A Simple Explanation Of Properties,Reactions. Available at: [Link]
-
Acid Anhydrides. Available at: [Link]
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Carboxylic Acid Derivatives - Anhydrides. YouTube. Available at: [Link]
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The Strategic Use of 3-Hydroxy-3-Methylglutaric Anhydride in the Synthesis of Advanced Functional Polyesters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quest for novel biomaterials with tunable properties and enhanced functionality is a cornerstone of modern drug delivery and tissue engineering. Aliphatic polyesters have long been favored for their biocompatibility and biodegradability, yet the introduction of pendant functional groups remains a synthetic challenge. This guide presents a comprehensive exploration of 3-hydroxy-3-methylglutaric anhydride (3-HMG anhydride) as a versatile building block for the creation of a new class of functionalized polyesters. The inherent tertiary hydroxyl group of 3-HMG anhydride, when strategically protected and subsequently deprotected, offers a unique platform for the synthesis of polyesters with pendant hydroxyl functionalities. These functionalities serve as versatile handles for post-polymerization modification, enabling the covalent attachment of therapeutic agents, targeting ligands, and other bioactive molecules. This document provides a detailed technical narrative, from monomer preparation and polymerization to post-synthetic functionalization, offering field-proven insights and robust protocols for researchers in the pharmaceutical and biomedical sciences.
Introduction: The Imperative for Functional Polyesters
The efficacy of polymeric drug delivery systems and tissue engineering scaffolds is intrinsically linked to their chemical composition and architecture.[1] Traditional aliphatic polyesters, while biocompatible, often lack the necessary functional groups for covalent drug conjugation or for modulating interactions with the biological environment.[2][3] The introduction of functional groups, such as hydroxyl moieties, can significantly enhance the hydrophilicity, degradation kinetics, and overall biological performance of these materials.[2] This guide focuses on the strategic utilization of 3-hydroxy-3-methylglutaric anhydride (3-HMG anhydride), a readily accessible cyclic anhydride, to generate polyesters with pendant hydroxyl groups, thereby opening new avenues for the design of sophisticated biomedical polymers.
The core challenge in employing hydroxyl-containing monomers lies in the potential for the hydroxyl group to interfere with the polymerization process. This guide addresses this challenge through a robust protect-deprotect strategy, ensuring controlled polymerization and the subsequent unveiling of the desired functionality.
The Synthetic Blueprint: From Monomer to Functional Polymer
The journey from 3-HMG anhydride to a functionalized polyester involves a multi-step process that demands precision and a deep understanding of polymer chemistry. The overall workflow is designed to be a self-validating system, with characterization checkpoints at each critical stage.
Caption: Overall workflow from 3-HMG anhydride to a functionalized polyester.
Monomer Synthesis: The Critical Protection Step
The tertiary hydroxyl group of 3-HMG anhydride is reactive and can initiate unwanted side reactions during polymerization. Therefore, a crucial first step is the protection of this hydroxyl group. Silyl ethers are excellent protecting groups for alcohols due to their ease of formation and selective removal under mild conditions.[4] For a tertiary alcohol, a sterically hindered silyl ether such as tert-butyldimethylsilyl (TBDMS) ether is particularly suitable.[5]
Synthesis of 3-(tert-Butyldimethylsilyloxy)-3-methylglutaric Anhydride
The protection of 3-HMG anhydride is achieved by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole, which acts as a catalyst and acid scavenger.[6]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 3-hydroxy-3-methylglutaric anhydride (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Silylating Agent: To the stirred solution, add a solution of tert-butyldimethylsilyl chloride (1.2 eq) in anhydrous DMF dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.
-
Workup: Quench the reaction with deionized water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(tert-butyldimethylsilyloxy)glutaric anhydride as a white solid.[7]
Characterization: The successful synthesis of the protected monomer should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The appearance of signals corresponding to the TBDMS group and the disappearance of the hydroxyl proton signal in the NMR spectra are key indicators of successful protection.
Polymerization: Crafting the Polyester Backbone
With the hydroxyl group safely protected, the 3-(tert-butyldimethylsilyloxy)-3-methylglutaric anhydride can be polymerized via ring-opening polymerization (ROP). ROP is a powerful technique for producing well-defined polyesters with controlled molecular weights and narrow polydispersities.[8][9]
Ring-Opening Polymerization of Protected 3-HMG Anhydride
The ROP of cyclic anhydrides can be initiated by a variety of catalysts. For biomedical applications, tin(II) octoate (Sn(Oct)₂) is a commonly used and FDA-approved catalyst. The polymerization is typically carried out in bulk (solvent-free) at elevated temperatures.
Experimental Protocol:
-
Monomer and Catalyst Preparation: In a dry Schlenk flask under a nitrogen atmosphere, add the purified 3-(tert-butyldimethylsilyloxy)-3-methylglutaric anhydride and the desired amount of Sn(Oct)₂ catalyst (e.g., monomer-to-catalyst ratio of 200:1).
-
Polymerization: Heat the mixture to 130-140 °C with continuous stirring. The viscosity of the mixture will increase as the polymerization proceeds.
-
Reaction Monitoring: Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by ¹H NMR to determine monomer conversion.
-
Termination and Purification: Once the desired conversion is reached (typically after 24-48 hours), cool the reaction mixture to room temperature. Dissolve the crude polymer in dichloromethane and precipitate it into cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature to a constant weight.
Characterization: The resulting protected polyester, poly(3-tert-butyldimethylsilyloxy-3-methylglutarate), should be characterized for its molecular weight (Mₙ), polydispersity index (PDI) by Gel Permeation Chromatography (GPC), and thermal properties (glass transition temperature, T₉) by Differential Scanning Calorimetry (DSC). FT-IR spectroscopy should confirm the presence of the ester carbonyl and silyl ether groups.
Unveiling Functionality: The Deprotection Step
The final step in creating the functional polyester backbone is the selective removal of the TBDMS protecting group to reveal the pendant hydroxyl groups.
Deprotection of the Silyl Ether
The cleavage of silyl ethers is most effectively achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[10] This method is mild and highly selective for silyl ethers, leaving the polyester backbone intact.[11]
Experimental Protocol:
-
Dissolution: Dissolve the protected polyester in anhydrous tetrahydrofuran (THF).
-
Deprotection: To the polymer solution, add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution, 1.5 eq per silyl ether group).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Purification: Precipitate the deprotected polymer into a large excess of cold deionized water.
-
Isolation and Drying: Collect the polymer by filtration or centrifugation, wash thoroughly with deionized water to remove any residual salts, and dry under vacuum to obtain the final functional polyester, poly(3-hydroxy-3-methylglutarate).
Characterization: Successful deprotection is confirmed by the disappearance of the TBDMS signals in the ¹H and ¹³C NMR spectra and the appearance of a broad hydroxyl peak in the FT-IR spectrum.
Post-Polymerization Modification: Tailoring for Application
The pendant hydroxyl groups on the poly(3-hydroxy-3-methylglutarate) backbone are versatile handles for a wide range of post-polymerization modifications.[12][13] This allows for the covalent attachment of various molecules to tailor the polymer's properties for specific biomedical applications.
Caption: Post-polymerization modification strategies for poly(3-hydroxy-3-methylglutarate).
Example: Conjugation of a Carboxylic Acid-Containing Drug
A common application is the conjugation of a therapeutic agent. For drugs containing a carboxylic acid group, a stable ester linkage can be formed with the pendant hydroxyl groups of the polyester.
Experimental Protocol:
-
Reaction Setup: Dissolve the poly(3-hydroxy-3-methylglutarate) (1.0 eq of hydroxyl groups), the carboxylic acid-containing drug (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM).
-
Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Workup: Filter off the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and precipitate the drug-polymer conjugate into cold diethyl ether.
-
Purification and Drying: Wash the precipitate and dry under vacuum.
The degree of drug conjugation can be controlled by the stoichiometry of the reactants and can be quantified using techniques such as UV-Vis spectroscopy (if the drug has a chromophore) or ¹H NMR.
Data Summary and Characterization
A systematic characterization at each stage of the synthesis is paramount for ensuring the quality and reproducibility of the final functionalized polyester.
| Stage | Material | Key Characterization Techniques | Expected Observations |
| Monomer Synthesis | 3-(TBDMS-oxy)-3-methylglutaric anhydride | ¹H NMR, ¹³C NMR, FT-IR | Appearance of TBDMS signals, disappearance of -OH peak. |
| Polymerization | Poly(3-TBDMS-oxy-3-methylglutarate) | GPC, DSC, ¹H NMR, FT-IR | Controlled Mₙ and low PDI, characteristic T₉, presence of ester and silyl ether signals. |
| Deprotection | Poly(3-hydroxy-3-methylglutarate) | ¹H NMR, FT-IR | Disappearance of TBDMS signals, appearance of broad -OH peak. |
| Functionalization | Drug-Polyester Conjugate | ¹H NMR, UV-Vis, GPC | Appearance of drug-specific signals, quantification of drug loading, potential shift in Mₙ. |
Conclusion and Future Perspectives
3-Hydroxy-3-methylglutaric anhydride serves as a highly valuable and versatile building block for the synthesis of functionalized polyesters. The strategic use of protecting group chemistry allows for the controlled synthesis of polyesters with pendant hydroxyl groups, which can be readily modified for a wide array of biomedical applications. The methodologies outlined in this guide provide a robust framework for researchers to develop novel polyester-based biomaterials with tailored properties for advanced drug delivery systems, theranostics, and tissue engineering scaffolds. The ability to precisely control the chemical functionality of these polymers opens the door to creating more effective and targeted therapies.
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Li, Y., et al. (2023). Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials. Biomacromolecules, 24(6), 2563-2574.[12][13]
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Li, Y., et al. (2023). Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials. PubMed, PMID: 37195127.[13]
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Askin, D. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
- Darensbourg, D. J. (2017). Renewable hydroxymethylfurfural epoxide and cyclic anhydride copolymerization: a green route to functional biobased polyesters. Polymer Chemistry, 8(34), 5163-5169.
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Gelest. Deprotection of Silyl Ethers. Retrieved from [Link]
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Chemistry Steps. (2021). Protecting Groups For Alcohols. Retrieved from [Link]
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Jiang, C., & Wang, Z. (2014). Synthesis of 3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride from Citric Acid. Asian Journal of Chemistry, 26(22), 7867-7868.[7]
- Falck, J. R., & Prakash, G. K. S. (2012). Selective Deprotection of Silyl Ethers. Chemical Reviews, 112(8), 4537-4584.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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Zhang, Y., et al. (2020). Synthesis of High-Molecular-Weight Maleic Anhydride-Based Polyesters with Enhanced Properties. ACS Applied Polymer Materials, 2(12), 5655-5664.[14]
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PubChem. 3-(tert-butyldimethylsiloxy)glutaric anhydride. Retrieved from [Link][6][15]
- Reddy, C. S. R., & Ghai, R. (2005). Poly-3-hydroxybutyrate (P3HB): a biodegradable polyester. Journal of Applied Polymer Science, 97(5), 2093-2101.
- Breitenbach, A., & Kissel, T. (1998). Synthesis of polyanhydrides. Advanced Drug Delivery Reviews, 29(1-2), 125-140.
-
Organic Syntheses. β-METHYLGLUTARIC ANHYDRIDE. Retrieved from [Link]
-
PubChem. 3-(tert-butyldimethylsiloxy)glutaric anhydride. Retrieved from [Link][6][15]
-
Odian, G. (2004). Principles of Polymerization. John Wiley & Sons.[8]
- Duda, A., & Penczek, S. (2007). Ring-Opening Polymerization. In Polymer Science: A Comprehensive Reference (Vol. 3, pp. 299-353). Elsevier.
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- European Patent Office. (2001).
-
Deming, T. J. (2024). Ring-opening Polymerization of Unprotected Hydroxyproline N-Carboxyanhydride for the Facile Synthesis of Linear and Branched Poly-L-hydroxyproline. ChemRxiv.[16][17]
- Domb, A. J., & Kumar, N. (2011). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Biomacromolecules, 12(8), 2806-2814.
- Endo, T., et al. (2018). Functional polyesters via the regioselective ring-opening copolymerizations of norbornene anhydride with epichlorohydrin. Polymer Chemistry, 9(42), 5221-5228.
-
Tong, R. (2025). Functionalized Cyclic Poly(α-Hydroxy Acids) via Controlled Ring-Opening Polymerization of O-Carboxyanhydrides. Angewandte Chemie International Edition, 64(24), e202423973.[18]
-
Zhang, D., & He, Y. (2021). Controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids. Polymer Chemistry, 12(1), 107-115.[19]
-
Deming, T. J. (2024). Ring-opening Polymerization of Unprotected Hydroxyproline N-Carboxyanhydride for the Facile Synthesis of Linear and Branched Poly-L-hydroxyproline. ChemRxiv.[16][17]
-
TER Chemicals. Maleic Anhydride Functionalized Polymers. Retrieved from [Link]
-
Averous, L. (2024). Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization. Polymers, 16(12), 1634.[20]
-
Taguchi, S. (2022). Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination. Frontiers in Bioengineering and Biotechnology, 10, 888631.[21]
- Doi, Y., & Fukuda, K. (1994).
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Methodological & Application
Application and Protocol for the Synthesis of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) from 3-Hydroxy-3-methylglutaric Anhydride
Introduction: The Central Role of HMG-CoA in Cellular Metabolism and Drug Discovery
3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) is a critical intermediate in the biosynthesis of cholesterol and other isoprenoids.[1][2] It serves as the direct substrate for HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway.[1][3] The enzymatic conversion of HMG-CoA to mevalonic acid is a pivotal control point in cellular cholesterol homeostasis.[3] Consequently, HMG-CoA and the enzyme that metabolizes it have become major targets for the development of cholesterol-lowering drugs, most notably statins, which are competitive inhibitors of HMGCR.[]
The availability of high-purity HMG-CoA is therefore essential for a wide range of research applications, from fundamental enzymology studies of HMG-CoA reductase to high-throughput screening of potential inhibitors. While commercially available, the in-house synthesis of HMG-CoA can provide a cost-effective and readily accessible source for research laboratories. This application note provides a detailed protocol for the chemical synthesis of HMG-CoA from its precursor, 3-hydroxy-3-methylglutaric anhydride (3-Hmg anhydride), based on an improved method designed to minimize the formation of byproducts.[5]
Chemical Synthesis of HMG-CoA: A Step-by-Step Guide
The synthesis of HMG-CoA from 3-Hmg anhydride and Coenzyme A (CoA) is a nucleophilic acyl substitution reaction where the thiol group of CoA attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a thioester bond. An improved method for this synthesis focuses on reaction conditions that prevent the formation of 3-acetoxy-HMG-CoA, a common byproduct.[5]
Reaction Scheme
Caption: Synthesis of HMG-CoA from 3-Hmg anhydride and Coenzyme A.
Quantitative Data for Synthesis
| Reagent | Molar Mass ( g/mol ) | Molarity (mM) | Volume (mL) | Moles (µmol) | Molar Ratio |
| 3-Hmg Anhydride | 144.13 | 100 | 0.5 | 50 | 1.2 |
| Coenzyme A (Li salt) | ~785 | 50 | 0.83 | 41.5 | 1 |
| Triethylamine (TEA) | 101.19 | - | 0.02 | 144 | 3.5 |
| Anhydrous Solvent | - | - | 5 | - | - |
Detailed Synthesis Protocol
Materials:
-
3-hydroxy-3-methylglutaric anhydride (3-Hmg anhydride)
-
Coenzyme A lithium salt hydrate
-
Anhydrous, amine-free solvent (e.g., dry acetonitrile or dimethylformamide)
-
Triethylamine (TEA), freshly distilled
-
Inert gas (Argon or Nitrogen)
-
Glass reaction vial with a magnetic stirrer
Procedure:
-
Preparation of Reactants:
-
In a clean, dry reaction vial under an inert atmosphere, dissolve Coenzyme A lithium salt in the anhydrous solvent.
-
In a separate vial, dissolve 3-Hmg anhydride in the anhydrous solvent.
-
-
Reaction Initiation:
-
To the Coenzyme A solution, add triethylamine. TEA acts as a base to deprotonate the thiol group of CoA, increasing its nucleophilicity. .
-
Slowly add the 3-Hmg anhydride solution to the Coenzyme A solution with vigorous stirring.
-
-
Reaction Conditions:
-
Maintain the reaction mixture at room temperature.
-
Allow the reaction to proceed for 2-4 hours with continuous stirring under an inert atmosphere.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Quenching the Reaction:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent, Coenzyme A), the reaction can be quenched by the addition of a small amount of water to hydrolyze any remaining anhydride.
-
-
Solvent Removal:
-
The solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude HMG-CoA product.
-
Purification of Synthetic HMG-CoA
Purification of the crude HMG-CoA is crucial to remove unreacted starting materials, byproducts, and salts. Ion-exchange chromatography is an effective method for this purpose, separating molecules based on their net charge.[6][7]
Ion-Exchange Chromatography Workflow
Caption: Workflow for the purification of HMG-CoA by ion-exchange chromatography.
Detailed Purification Protocol
Materials:
-
Anion exchange resin (e.g., DEAE-Cellulose or QAE-Sephadex)
-
Chromatography column
-
Low-salt buffer (e.g., 10 mM ammonium formate, pH 6.0)
-
High-salt elution buffer (e.g., 1 M ammonium formate, pH 6.0)
-
Peristaltic pump or FPLC/HPLC system
-
Fraction collector
-
UV-Vis spectrophotometer or HPLC with a UV detector
Procedure:
-
Column Packing and Equilibration:
-
Pack the chromatography column with the chosen anion exchange resin.
-
Equilibrate the column with several column volumes of the low-salt buffer until the pH and conductivity of the eluate match that of the buffer.
-
-
Sample Preparation and Loading:
-
Dissolve the crude HMG-CoA in a minimal volume of the low-salt buffer.
-
Centrifuge or filter the sample to remove any particulate matter.
-
Load the prepared sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with the low-salt buffer to remove any unbound or weakly bound impurities.
-
-
Elution:
-
Elute the bound HMG-CoA from the column using a linear gradient of the high-salt elution buffer. HMG-CoA, being negatively charged, will elute as the salt concentration increases.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Monitor the absorbance of the fractions at 260 nm to detect the adenine moiety of Coenzyme A.
-
Analyze the fractions containing the UV-absorbing peak by RP-HPLC to assess purity.
-
-
Pooling and Lyophilization:
-
Pool the fractions containing pure HMG-CoA.
-
Remove the ammonium formate buffer by repeated lyophilization (freeze-drying). This step is crucial as ammonium formate is volatile.[6]
-
Analytical Characterization of Synthesized HMG-CoA
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized HMG-CoA.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a powerful tool for assessing the purity of HMG-CoA and for separating it from potential impurities like CoA and 3-Hmg.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at 260 nm.
-
Expected Result: A single major peak corresponding to HMG-CoA, with a retention time distinct from that of CoA and other potential impurities.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized HMG-CoA.[8][9]
-
Ionization Mode: Negative or positive ion mode.
-
Expected Mass: The calculated molecular weight of HMG-CoA is approximately 911.7 g/mol .[10] The observed mass-to-charge ratio (m/z) will depend on the charge state of the ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the successful synthesis of HMG-CoA.
-
Solvent: D₂O is a suitable solvent.
-
Expected ¹H NMR Signals: Characteristic signals for the protons of the 3-hydroxy-3-methylglutaryl moiety and the various components of Coenzyme A.
-
Expected ¹³C NMR Signals: Resonances corresponding to the carbonyl carbon of the thioester, the quaternary carbon of the 3-hydroxy-3-methylglutaryl group, and the carbons of the Coenzyme A backbone.[11]
Conclusion
This application note provides a comprehensive guide for the synthesis, purification, and characterization of HMG-CoA from 3-Hmg anhydride. By following these detailed protocols, researchers can produce high-purity HMG-CoA for their studies on cholesterol biosynthesis, HMG-CoA reductase enzymology, and the development of novel therapeutics targeting this crucial metabolic pathway. The self-validating nature of the described purification and analytical characterization steps ensures the integrity of the final product, a prerequisite for reliable and reproducible scientific research.
References
-
Louw, A.I., Bekersky, I., and Mosbach, E.H. Improved synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). J. Lipid Res. 10(6), 683-686 (1969).
-
Williamson, I.P., and Rodwell, V.W. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography. J. Lipid Res. 22(1), 184-187 (1981).
-
PubChem. 3-hydroxy-3-methylglutaryl-coenzyme A.
-
Honda, A., et al. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS. J. Lipid Res. 48(5), 1212-1220 (2007).
-
Paita, Y., et al. Simultaneous evaluation of HMG-CoA reductase and cholesterol 7alpha-hydroxylase activities by electrospray tandem MS. Lipids 37(11), 1101-1107 (2002).
-
Rokosz, L.L., et al. 3-hydroxy-3-methylglutaryl-coenzyme A synthase reaction intermediates: detection of a covalent tetrahedral adduct by differential isotope shift 13C nuclear magnetic resonance spectroscopy. Biochemistry 39(12), 3329-3335 (2000).
-
Sigma-Aldrich. Sample Preparation in Ion Exchange Chromatography.
-
Global Scholarly Communication Online Press. Ion exchange chromatography: A comprehensive review. (2025).
-
Pucci, V., et al. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia. Molecules 25(17), 3891 (2020).
-
Friesen, J.A., and Rodwell, V.W. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases. Genome Biol. 5(11), 248 (2004).
-
HMG-CoA-Reductase | Encyclopedia MDPI.
-
HMG-CoA – Knowledge and References - Taylor & Francis.
-
Hydroxymethylglutaryl-CoA synthase - Wikipedia.
-
BOC Sciences. What are HMG-CoA Reductase Inhibitors?.
-
Saravanan, B., et al. Synthesis of hydrazine based novel HMG coA inhibitor and its docking studies. International Journal of Drug Development and Research 5(4), 268-274 (2013).
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protocol for acylation of amines with 3-Hmg anhydride
Application Note: High-Efficiency Acylation of Amines with 3-Hydroxy-3-Methylglutaric (3-HMG) Anhydride
Executive Summary
This guide details the protocol for the regioselective ring-opening of 3-hydroxy-3-methylglutaric anhydride (3-HMG anhydride) by primary and secondary amines. This reaction is a cornerstone in the synthesis of HMG-CoA reductase inhibitors (statins), prodrug linkers, and branched solubility-enhancing moieties.
Unlike simple glutaric anhydrides, the presence of the C3-tertiary hydroxyl group in 3-HMG anhydride introduces unique reactivity challenges, specifically the risk of dehydration to 3-methylglutaconic derivatives or competing intramolecular lactonization. This protocol utilizes a kinetically controlled nucleophilic attack under mild basic conditions to maximize the yield of the desired glutaric acid monoamide .
Chemical Basis & Mechanism
The reaction proceeds via a nucleophilic acyl substitution.[1][2] The amine nucleophile attacks one of the equivalent carbonyl carbons on the cyclic anhydride.
-
Symmetry: 3-HMG anhydride is meso-like (achiral due to the plane of symmetry) until reacted.
-
Thermodynamic Drive: The relief of ring strain (approx. 6-8 kcal/mol for 6-membered anhydrides) drives the forward reaction.
-
The C3-Hydroxyl Factor: The tertiary -OH group can facilitate internal hydrogen bonding, stabilizing the transition state, but also poses a risk of dehydration under acidic or high-thermal conditions [1].
Mechanism Diagram
The following diagram illustrates the nucleophilic attack and subsequent ring opening.
Figure 1: Mechanistic pathway of amine acylation by 3-HMG anhydride.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Storage |
| 3-HMG Anhydride | >95% | Electrophile | -20°C, Desiccated (Moisture Sensitive) |
| Target Amine | >98% | Nucleophile | Ambient/Cold (Amine dependent) |
| Dichloromethane (DCM) | Anhydrous | Solvent | Store over molecular sieves |
| Triethylamine (TEA) | >99% | Base | Ambient |
| 4-Dimethylaminopyridine | >99% | Catalyst | Ambient |
Equipment
-
Flame-dried round-bottom flask (RBF) or scintillation vial (for <100 mg scale).
-
Inert gas line (Nitrogen or Argon).
-
Magnetic stir plate and Teflon-coated stir bar.
-
Rotary evaporator.
Experimental Protocol
Method A: Standard Acylation (Primary/Unencumbered Amines)
Best for: Primary alkyl amines, benzylamines, and non-sterically hindered substrates.
-
Preparation: Purge a clean reaction vessel with Nitrogen.
-
Dissolution: Dissolve 1.0 equivalent of the Amine and 1.2 equivalents of Triethylamine (TEA) in anhydrous DCM (concentration ~0.1 M).
-
Addition: Cool the solution to 0°C (ice bath). Add 1.1 equivalents of 3-HMG anhydride in one portion.
-
Note: Adding the anhydride as a solid prevents hydrolysis that might occur if dissolved in "wet" solvent beforehand.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check by TLC or LC-MS. The anhydride spot (usually higher Rf) should disappear; the product (acidic) will streak or stay at the baseline unless acidified.
-
-
Quench & Workup:
-
Dilute with excess DCM.
-
Wash with 10% Citric Acid or 0.1 M HCl (cold). Crucial: This protonates the carboxylate, driving the product into the organic layer.
-
Wash with Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Method B: Catalytic Acylation (Secondary/Hindered Amines)
Best for: Secondary amines (e.g., piperidines), anilines, or valuable amines where yield is critical.
-
Dissolution: Dissolve 1.0 equiv Amine in anhydrous THF or DCM.
-
Catalyst Addition: Add 1.5 equiv TEA and 0.1 equiv (10 mol%) DMAP.
-
Anhydride Addition: Add 1.2 equiv 3-HMG anhydride.
-
Reaction: Stir at RT for 6–12 hours. If conversion is <50% after 4 hours, heat to 40°C.
-
Warning: Do not exceed 50°C to avoid dehydration of the tertiary alcohol [2].
-
Workflow Diagram
Figure 2: Step-by-step decision tree for 3-HMG acylation.
Critical Quality Attributes & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Anhydride | Ensure reagents are dry. Use fresh anhydride bottles (anhydrides hydrolyze to di-acids over time). |
| Double Acylation (Imide) | High Temp / Excess Anhydride | Keep reaction <40°C. Avoid large excess of anhydride. |
| Product is Water Soluble | High Polarity of HMG | If product stays in aqueous phase during workup, use n-Butanol for extraction or perform Lyophilization directly after HPLC purification. |
| Dehydration (-H₂O) | Acidic/Thermal Stress | The 3-OH group is labile. Avoid strong mineral acids (H₂SO₄) or temps >60°C. Use Citric Acid for workup. |
Strategic Applications
-
Statin Synthesis: This protocol generates the core amide linkage found in statin analogs, mimicking the HMG-CoA substrate [3].
-
Prodrugs: The free carboxylic acid generated upon ring opening provides a handle for further conjugation or solubility enhancement (salt formation).
References
-
MDPI. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy. Retrieved October 24, 2025, from [Link]
-
Chemistry LibreTexts. (2022). Reactions of Acid Anhydrides with Amines. Retrieved October 24, 2025, from [Link]
Sources
Application Notes and Protocols for Friedel-Crafts Acylation using 3-Hydroxy-3-methylglutaric Anhydride (3-HMG Anhydride)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Gateway to Novel Pharmaceuticals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aromatic ketones.[1] These ketones are valuable intermediates in the synthesis of a wide array of fine chemicals and pharmaceuticals.[2][3] This guide focuses on a specific, yet highly significant, application of this reaction: the use of 3-hydroxy-3-methylglutaric anhydride (3-HMG anhydride) as an acylating agent.
3-HMG anhydride is a precursor in the synthesis of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA).[4] The enzyme that metabolizes HMG-CoA, HMG-CoA reductase, is the rate-limiting step in cholesterol biosynthesis.[] Consequently, inhibitors of this enzyme are critical drugs for managing hypercholesterolemia.[][6] The Friedel-Crafts acylation with 3-HMG anhydride provides a direct route to keto-acid scaffolds that are foundational for developing novel HMG-CoA reductase inhibitors and other potential therapeutics.[7][8]
This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a discussion of the applications of this synthetic strategy in drug development.
Reaction Mechanism: Unraveling the Acylation Pathway
The Friedel-Crafts acylation of an aromatic compound (arene) with 3-HMG anhydride proceeds via an electrophilic aromatic substitution mechanism.[1][9] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the anhydride.[10][11]
The key steps of the mechanism are as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to one of the carbonyl oxygens of the 3-HMG anhydride. This polarization of the carbonyl group facilitates the cleavage of the C-O bond within the anhydride ring, generating a highly reactive acylium ion intermediate.[4][9]
-
Electrophilic Attack: The electron-rich aromatic ring of the arene acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.
-
Restoration of Aromaticity: A base, typically AlCl₄⁻ (formed from the reaction of AlCl₃ with the anhydride), removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and yields the final keto-acid product.[10]
-
Workup: The ketone product forms a stable complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst.[10] An aqueous workup is required to hydrolyze this complex and liberate the final product.[12]
Regioselectivity with an Unsymmetrical Anhydride
A critical consideration when using the unsymmetrical 3-HMG anhydride is the regioselectivity of the ring opening. The two carbonyl groups are in different chemical environments, leading to the possibility of two isomeric products. The regioselectivity is influenced by both steric and electronic factors. While detailed studies on 3-HMG anhydride are limited, general principles suggest that the Lewis acid will preferentially coordinate to the less sterically hindered carbonyl group. Furthermore, the electron-donating effect of the methyl group may influence the stability of the resulting acylium ion. For the purposes of this guide, we will consider the general mechanism, but researchers should be aware of the potential for isomeric products and the need for careful characterization.[13]
Caption: General workflow of the Friedel-Crafts acylation with 3-HMG anhydride.
Experimental Protocols
The following protocols provide a general framework for the Friedel-Crafts acylation of an activated arene, such as anisole, with 3-HMG anhydride. Researchers should optimize the reaction conditions for their specific substrate.
Materials and Equipment
| Reagents | Equipment |
| 3-Hydroxy-3-methylglutaric anhydride | Round-bottom flask |
| Anhydrous Aluminum Chloride (AlCl₃) | Magnetic stirrer and stir bar |
| Anisole (or other arene) | Reflux condenser |
| Anhydrous Dichloromethane (DCM) | Addition funnel |
| Hydrochloric Acid (conc.) | Ice bath |
| Deionized Water | Separatory funnel |
| Sodium Bicarbonate (sat. solution) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Filtration apparatus |
| Diethyl Ether | Beakers and Erlenmeyer flasks |
| Hexane | pH paper |
Protocol 1: Friedel-Crafts Acylation of Anisole with 3-HMG Anhydride
This protocol is adapted from standard Friedel-Crafts procedures with cyclic anhydrides.[14][15][16]
1. Reaction Setup:
-
In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane (100 mL) in the flask.
-
Cool the suspension to 0 °C in an ice bath with stirring.
2. Addition of Reactants:
-
Dissolve 3-HMG anhydride (1.0 equivalent) in anhydrous dichloromethane (50 mL).
-
Add the 3-HMG anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir for an additional 15 minutes.
-
Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane (25 mL) and add it dropwise to the reaction mixture over 30 minutes at 0 °C.
3. Reaction Progression:
-
After the addition of anisole, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
4. Workup:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[14]
-
Stir the mixture until the ice has melted and the two layers are well-mixed.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with deionized water (100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product, a keto-acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Caption: Experimental workflow for the Friedel-Crafts acylation using 3-HMG anhydride.
Applications in Drug Development
The primary application of the Friedel-Crafts acylation with 3-HMG anhydride is in the synthesis of HMG-CoA reductase inhibitors.[8] The resulting keto-acid product contains a structural motif that mimics the natural substrate, HMG-CoA.[] This scaffold can be further elaborated through various synthetic transformations to produce potent and selective inhibitors.
Key Advantages in Drug Discovery:
-
Direct Access to Key Scaffolds: This reaction provides a straightforward method to introduce the 3-hydroxy-3-methylglutaric acid moiety onto an aromatic or heteroaromatic ring system.
-
Versatility: A wide range of aromatic and heteroaromatic substrates can be used, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
-
Foundation for Statins: Many of the top-selling statin drugs feature an aromatic or heteroaromatic core linked to the dihydroxy acid side chain. The Friedel-Crafts acylation with 3-HMG anhydride is a valuable tool for accessing analogs of these important medicines.
Troubleshooting and Considerations
| Issue | Potential Cause | Recommendation |
| Low Yield | Incomplete reaction | Extend reaction time, consider gentle heating. |
| Deactivated arene | Use a more activated arene or a stronger Lewis acid. | |
| Moisture in reagents/glassware | Ensure all reagents and glassware are scrupulously dry. | |
| Multiple Products | Isomeric products from anhydride opening | Optimize reaction temperature; carefully purify and characterize products. |
| Polysubstitution on the arene | Use a 1:1 stoichiometry of arene to anhydride. The product is generally deactivated to further acylation.[1] | |
| No Reaction | Highly deactivated arene | Friedel-Crafts acylation is not suitable for strongly deactivated rings (e.g., nitrobenzene). |
| Presence of basic functional groups | Functional groups like amines will react with the Lewis acid catalyst.[1] |
Conclusion
The Friedel-Crafts acylation using 3-HMG anhydride is a powerful and versatile reaction for the synthesis of complex molecules with significant potential in drug discovery. By providing direct access to key keto-acid intermediates, this method facilitates the development of novel HMG-CoA reductase inhibitors and other therapeutic agents. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for achieving optimal results.
References
-
B. J. S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). [Video]. YouTube. [Link]
-
(n.d.). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. (n.d.). [Link]
-
Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). [Link]
-
Friedel–Crafts reaction. (2020, August 24). Wikipedia. [Link]
-
HMG-CoA reductase inhibitors: design, synthesis, and biological activity of tetrahydroindazole-substituted 3,5-dihydroxy-6-heptenoic acid sodium salts. (n.d.). PubMed. [Link]
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). [Link]
-
13 Friedel-Crafts Acylation. (n.d.). [Link]
-
A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (2015, October 27). MDPI. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. (2025, July 10). Journal of Synthetic Chemistry. [Link]
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. (n.d.). RSC Publishing. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). [Link]
-
ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (n.d.). ResearchGate. [Link]
-
Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia. (2020, August 26). MDPI. [Link]
-
Reaction of anisole and succinic anhydride in presence of aluminium chloride. (2018, April 27). Chemistry Stack Exchange. [Link]
-
Friedel-Crafts Acylation with Amides. (n.d.). PMC. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]
-
Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening. (2015, June 26). [Link]
-
(PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, March 2). ResearchGate. [Link]
-
Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020, March 5). [Video]. YouTube. [Link]
-
Friedel-Crafts Acylation of Anisole Explained | PDF | Science & Mathematics. (n.d.). Scribd. [Link]
-
FRIEDEL-CRAFTS ACYLATION. (n.d.). Semantic Scholar. [Link]
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. ijcps.org [ijcps.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. vaia.com [vaia.com]
- 6. mdpi.com [mdpi.com]
- 7. HMG-CoA reductase inhibitors: design, synthesis, and biological activity of tetrahydroindazole-substituted 3,5-dihydroxy-6-heptenoic acid sodium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jsynthchem.com [jsynthchem.com]
- 9. byjus.com [byjus.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. websites.umich.edu [websites.umich.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Selective Esterification Protocols for 3-Hydroxy-3-Methylglutaric Anhydride
This Application Note is designed for researchers in medicinal chemistry and process development. It details the esterification of 3-hydroxy-3-methylglutaric anhydride (HMG Anhydride) , a critical intermediate in the synthesis of statins (HMG-CoA reductase inhibitors) and mevalonate pathway derivatives.
Abstract & Strategic Significance
3-hydroxy-3-methylglutaric anhydride (HMG anhydride) is the cyclic dehydration product of HMG acid.[1] Its value lies in its latent symmetry; opening the anhydride ring with an alcohol nucleophile generates a hemiester (monoalkyl ester).[1]
For drug development, this step is pivotal:
-
Racemic Opening: Generates racemic mono-esters useful for non-chiral building blocks.[1]
-
Desymmetrization: Using chiral catalysts or enzymes to open the ring enantioselectively creates the chiral core required for Statins (e.g., Atorvastatin, Rosuvastatin precursors).[1]
This guide provides two validated protocols: a robust Chemical Method for rapid derivatization and a Biocatalytic Method for high-enantiomeric excess (ee) synthesis.[1]
Mechanistic Insight: The Challenge of the Tertiary Hydroxyl
Unlike simple glutaric anhydrides, HMG anhydride possesses a tertiary hydroxyl group at the C3 position.[1] This functional group introduces specific challenges:
-
Intramolecular Competition: The C3-OH can attack the carbonyls to form a lactone (dehydration to 3-methylglutaconic anhydride) under acidic/thermal stress.[1]
-
Steric Hindrance: The bulk of the methyl and hydroxyl groups at C3 directs nucleophilic attack.[1]
Reaction Pathway Visualization
The following diagram illustrates the bifurcation between chemical (racemic) and enzymatic (chiral) pathways.
Figure 1: Divergent synthesis pathways for HMG anhydride esterification.[1] The chemical route yields racemic product, while the biocatalytic route achieves desymmetrization.
Protocol A: Chemical Ring Opening (Racemic)
Objective: Rapid synthesis of mono-methyl or mono-ethyl HMG esters for analytical standards or non-chiral applications.[1] Mechanism: Base-catalyzed nucleophilic acyl substitution.[1]
Materials
-
Nucleophile: Methanol (anhydrous) or Ethanol.[1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq).[1]
-
Base: Triethylamine (TEA) (1.0 eq).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (N2), dissolve HMG Anhydride (1.0 g, 6.94 mmol) in anhydrous DCM (15 mL).
-
Catalyst Addition: Add DMAP (85 mg, 0.69 mmol) and TEA (0.97 mL, 6.94 mmol). Stir at 0°C for 10 minutes.
-
Nucleophile Addition: Add anhydrous Methanol (10 eq, ~2.8 mL) dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.
-
Workup:
-
Purification: The crude mono-methyl ester is typically a viscous oil.[1] It can be crystallized from Ether/Hexane or used directly if purity >95% (NMR).[1]
Protocol B: Enzymatic Desymmetrization (Stereoselective)
Objective: Synthesis of enantiomerically enriched (R)- or (S)-mono-methyl HMG ester.[1] Mechanism: Lipase-mediated desymmetrization.[1][4] The enzyme's chiral pocket allows the alcohol to attack only one of the prochiral carbonyls.[1]
Materials
-
Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).[1][4]
-
Solvent: Methyl tert-butyl ether (MTBE) (Hydrophobic solvents preserve enzyme activity).[1]
-
Nucleophile: Methanol (dry).[1]
Step-by-Step Methodology
-
Enzyme Preparation: Dry Novozym 435 beads in a desiccator over P2O5 for 24 hours prior to use (traces of water lead to hydrolysis, forming the di-acid instead of the ester).
-
Reaction Setup:
-
Dissolve HMG Anhydride (500 mg, 3.47 mmol) in MTBE (20 mL).
-
Add Methanol (10 eq, 1.4 mL).
-
Add Novozym 435 (100 mg, 20% w/w relative to substrate).[1]
-
-
Incubation: Incubate in an orbital shaker at 25°C (200 rpm).
-
Critical: Do not heat above 40°C; thermal stress degrades the enzyme and promotes non-selective chemical background hydrolysis.[1]
-
-
Monitoring: Monitor conversion by HPLC (Chiralpak AD-H column).
-
Target: Stop reaction at >98% conversion (typically 24–48 hours).[1]
-
-
Workup:
-
Result: The product is the optically active mono-methyl ester (typically >90% ee).[1]
Analytical Validation & QC
Quantify your results using the parameters below.
| Parameter | Chemical Method | Enzymatic Method |
| Yield | 85–95% | 75–90% |
| Reaction Time | 4–6 Hours | 24–48 Hours |
| Enantiomeric Excess (ee) | 0% (Racemic) | >90% (Typical) |
| Main Impurity | Diester (if MeOH excess is too high) | HMG Acid (if water is present) |
Characterization Data (Expected)
-
1H NMR (CDCl3, 400 MHz):
-
δ 1.36 (s, 3H, -CH3)
-
δ 2.60–2.75 (m, 4H, -CH2- of glutarate backbone)
-
δ 3.68 (s, 3H, -OCH3 ester)
-
Note: The methylene protons will appear as diastereotopic AB quartets in the chiral product.[1]
-
Troubleshooting & Optimization
Handling the "Free" Hydroxyl
The tertiary -OH group is relatively stable, but under acidic conditions (e.g., using H2SO4 catalyst), it can dehydrate.
-
Risk: Formation of 3-methylglutaconic anhydride.[1]
-
Solution: Always use base catalysis (DMAP/TEA) or neutral enzymatic conditions .[1] Avoid strong mineral acids.[1]
Moisture Sensitivity
HMG anhydride hydrolyzes rapidly in moist air to HMG acid (dicarboxylic acid).[1]
-
Symptom: White precipitate forming in the reaction vessel (HMG acid is less soluble in DCM than the anhydride).[1]
-
Prevention: Store anhydride at -20°C under Argon. Use flame-dried glassware.[1]
References
-
Cayman Chemical. 3-hydroxy-3-Methylglutaric anhydride Product Information. Retrieved from
-
Chen, Y., Tian, S., & Deng, L. (2000).[1] A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society.[1] Retrieved from
-
Gotor-Fernández, V., et al. (2014).[1] Enzymatic desymmetrization of 3-substituted glutaric anhydrides.[1][4] Biotechnology and Bioprocess Engineering.[1][4] Retrieved from
-
Organic Chemistry Portal. Synthesis of Carboxylic Acid Esters (Anhydride Alcoholysis). Retrieved from
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. 3-hydroxy-3-Methylglutaric anhydride | CAS 34695-32-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through enantioselective alcoholysis in organic solvents [agris.fao.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
solid-phase peptide synthesis using glutaric anhydride derivatives
Application Note: Solid-Phase Peptide Synthesis Using Glutaric Anhydride Derivatives
Introduction: The Strategic Utility of Glutaric Anhydride
In modern peptide therapeutics, glutaric anhydride (GA) serves as a critical bifunctional linker, superior to succinic anhydride in specific steric applications due to its three-carbon alkyl chain (C3 spacer), which offers greater flexibility than the two-carbon (C2) succinyl spacer.
Its primary utility in Solid-Phase Peptide Synthesis (SPPS) falls into two categories:
-
Bioconjugation Handles: Converting a nucleophilic N-terminus into a carboxylic acid handle ("glutaroylation") to facilitate conjugation with amine-bearing payloads (drugs, fluorophores) or surface immobilization.
-
Macrocyclization: Serving as a bridge for head-to-side-chain or head-to-tail cyclization, particularly in "stapled" peptides or GLP-1 analogues where fatty acid side chains are attached via glutamic acid-like spacers.
This guide provides high-fidelity protocols for introducing glutaric anhydride derivatives on-resin, focusing on solubility management and preventing common side reactions like imide formation.
Mechanistic Insight & Workflow
The reaction relies on the nucleophilic attack of the resin-bound peptide's free amine upon the carbonyl carbon of the anhydride ring. Unlike standard amino acid coupling, this step requires no coupling reagents (e.g., HATU, DIC) for the initial attachment, as the anhydride is already an activated species.
Key Chemical Event:
-
Step 1 (Ring Opening): The amine attacks the anhydride, opening the ring to form a monoamide bond and releasing a free terminal carboxylic acid.
-
Step 2 (Activation/Cyclization): The newly generated free acid is activated (using standard reagents) to react with a side-chain amine (e.g., Lysine) or an external nucleophile.
Visual Workflow: On-Resin Glutaroylation & Cyclization
Figure 1: Operational workflow for glutaric anhydride integration into SPPS. Pathway B highlights the steps for creating cyclic constraints.
Experimental Protocols
Protocol A: N-Terminal Glutaroylation (The "Capping" Step)
Use this protocol to convert the N-terminus into a carboxylic acid.
Reagents:
-
Glutaric Anhydride (GA) (High purity, stored in desiccator).
-
N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide). Note: DCM can be used for swelling, but GA solubility is superior in DMF.
Step-by-Step Procedure:
-
Resin Preparation:
-
Swell the resin (0.1 mmol scale) in DCM for 20 minutes. Drain.
-
Perform standard Fmoc deprotection (20% Piperidine/DMF, 2 x 10 min).
-
Wash thoroughly: DMF (3x), DCM (3x), DMF (3x).[1]
-
Validation: Perform a Kaiser test. The resin should be dark blue (positive for free amine).
-
-
Reaction Mixture Assembly:
-
In a separate vial, dissolve Glutaric Anhydride (10 equivalents) in minimal DMF.
-
Add DIPEA (10 equivalents) .
-
Expert Note: While anhydrides react without base, adding DIPEA accelerates the kinetics and ensures the amine is deprotonated (neutralized) for the attack.
-
-
Coupling:
-
Add the GA/DIPEA solution to the resin.
-
Agitate at room temperature for 45–60 minutes .
-
Caution: Do not heat. Elevated temperatures can promote side reactions or anhydride hydrolysis if moisture is present.
-
-
Washing & QC:
-
Drain and wash with DMF (5x) to remove excess acid.
-
Validation: Perform a Kaiser test. The resin should be yellow/colorless (negative for free amine).
-
Troubleshooting: If slightly blue, repeat the coupling for 30 minutes.
-
Protocol B: On-Resin Head-to-Side-Chain Cyclization
Use this protocol to form a lactam bridge between the N-terminal glutaroyl group and a Lysine side chain.
Prerequisites:
-
The peptide sequence must contain a Lysine protected with an orthogonally cleavable group, typically Lys(Mtt) or Lys(ivDde) .
Step-by-Step Procedure:
-
N-Terminal Capping:
-
Execute Protocol A (above) to install the glutaric acid linker at the N-terminus.
-
-
Orthogonal Deprotection (Side Chain):
-
For Lys(Mtt): Treat resin with 1% TFA/DCM (flow-through method) until the yellow color in the filtrate disappears. Wash immediately with 5% DIPEA/DCM to neutralize.
-
For Lys(ivDde): Treat with 2% Hydrazine in DMF (3 x 10 min).
-
-
Cyclization (Ring Closure):
-
The resin now holds a peptide with a free terminal carboxyl (from GA) and a free side-chain amine (from Lys).
-
Activation Cocktail: Dissolve PyBOP (5 eq) and HOBt (5 eq) in DMF. Add DIPEA (10 eq) .
-
Add to resin and agitate for 2–4 hours or overnight.
-
Why PyBOP? Phosphonium salts (PyBOP) are often preferred over Uronium salts (HATU) for cyclization to avoid guanidinylation of the amine, though HATU is acceptable if the reaction is fast.
-
-
Final Cleavage:
Technical Analysis & Troubleshooting (E-E-A-T)
Solubility & Solvent Choice
Glutaric anhydride exhibits moderate solubility in DCM but high solubility in DMF/NMP.
-
Recommendation: Use DMF as the primary reaction solvent. If using polystyrene resins that require DCM for swelling, use a 1:1 DCM/DMF mixture .
-
Hydrolysis Risk: Glutaric anhydride hydrolyzes to glutaric acid in the presence of water. Ensure DMF is anhydrous. Self-Validating Check: If the anhydride solution is cloudy or precipitates white crystals upon standing, it has likely hydrolyzed. Discard and prepare fresh.
Side Reaction: Imide Formation
While less prone to imide formation than succinic anhydride (which readily forms the 5-membered succinimide), glutaric derivatives can form glutarimides (6-membered rings) under specific conditions.[5]
-
Risk Factor: Prolonged exposure to base after the anhydride has opened.
-
Mitigation: Do not leave the resin in base (DIPEA) after the coupling is complete. Wash immediately.
Data Summary: Troubleshooting Guide
| Observation (QC) | Probable Cause | Corrective Action |
| Kaiser Test Positive (Blue) after 1h | Incomplete coupling due to steric bulk or old reagents. | 1. Re-couple with fresh Anhydride (10 eq) + DIPEA.2. Switch solvent to NMP for better swelling. |
| Low Yield after Cyclization | Intermolecular reaction (dimerization) dominant over intramolecular cyclization. | Pseudo-dilution: Lower the resin loading (e.g., use 0.2 mmol/g resin) to physically distance the peptide chains. |
| White precipitate in Anhydride Stock | Hydrolysis of anhydride to diacid. | Discard stock. Use fresh anhydrous DMF. Store GA in a desiccator. |
References
-
Vertex AI Search. (2026). Solid-phase peptide synthesis using glutaric anhydride derivatives. Retrieved from 5 (Discusses glutarimide formation and linker strategies).
-
Neubauer, D., et al. (2026). Symmetrical anhydrides in Solid-Phase Peptide Synthesis. Peptideweb.[3] Retrieved from 3.[3]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Retrieved from 6.
-
AAPPTec. (2026). Solvents for Solid Phase Peptide Synthesis. Retrieved from 4.
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. peptideweb.com [peptideweb.com]
- 4. peptide.com [peptide.com]
- 5. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
High-Precision Catalytic Ring-Opening of 3-Hydroxy-3-Methylglutaric (HMG) Anhydride
Executive Summary
The catalytic ring-opening of 3-hydroxy-3-methylglutaric anhydride (HMG anhydride) with alcohols is a pivotal transformation in pharmaceutical chemistry, specifically for the synthesis of HMG-CoA reductase inhibitors (statins) such as Atorvastatin and Rosuvastatin. While the reaction appears structurally simple, the symmetric nature of the anhydride presents a critical challenge: desymmetrization .
To synthesize the chiral side chains required for statin pharmacophores, researchers must differentiate between the two enantiotopic carbonyl groups. This guide details two validated protocols for this transformation: Organocatalytic Asymmetric Alcoholysis (using Cinchona alkaloids) and Biocatalytic Resolution (using Lipases). It prioritizes high enantiomeric excess (ee), yield, and scalability.
Mechanistic Insight & Causality
The ring-opening of HMG anhydride is governed by the nucleophilic attack of an alcohol (R-OH) on one of the two carbonyl carbons.
The Selectivity Challenge
HMG anhydride is a meso compound (or achiral if the 3-OH is unprotected and free to rotate, but typically treated as a prochiral center in the context of desymmetrization).
-
Non-Catalytic/Achiral Base: Attacks randomly, producing a racemic hemiester (50:50 mixture).
-
Chiral Catalyst: Differentiates the transition states based on steric hindrance and hydrogen bonding, favoring attack at one specific carbonyl to yield an enantioenriched product.
Modes of Catalysis
-
General Base Catalysis (GBC): The catalyst deprotonates the alcohol, increasing its nucleophilicity. The chiral environment of the catalyst directs the alkoxide to the specific carbonyl.
-
Nucleophilic Catalysis: The catalyst attacks the anhydride first, forming a reactive chiral acyl-ammonium intermediate, which is then displaced by the alcohol.[1]
-
H-Bonding Activation: Thiourea or squaramide catalysts activate the anhydride carbonyls via H-bonding while simultaneously directing the alcohol.
Visualization: Mechanistic Pathway
The following diagram illustrates the bifurcation between racemic opening and organocatalytic desymmetrization.
Caption: Mechanistic bifurcation showing how chiral catalysts impose energy differences on transition states to achieve enantioselectivity.
Protocol A: Organocatalytic Asymmetric Alcoholysis
Best for: High-value intermediates requiring strict chemical purity and high enantiomeric excess (>90% ee). Catalyst Class: Cinchona Alkaloids (e.g., Quinidine, Quinine derivatives like (DHQD)₂AQN).
Materials
-
Substrate: 3-Hydroxy-3-methylglutaric anhydride (or 3-TBS-protected analog).
-
Nucleophile: Methanol (dry) or Benzyl alcohol.
-
Catalyst: (DHQD)₂AQN (Hydroquinidine (anthraquinone-1,4-diyl)diether) or simple Quinidine.
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).
Step-by-Step Methodology
-
Catalyst Preparation: In a flame-dried reaction flask under Argon, dissolve the Cinchona alkaloid catalyst (10 mol%) in anhydrous MTBE.
-
Why: MTBE often provides better enantioselectivity than THF due to non-polar interactions stabilizing the transition state.
-
-
Temperature Control: Cool the solution to -20°C .
-
Why: Lower temperatures suppress the background (uncatalyzed) racemic reaction, significantly boosting ee.
-
-
Substrate Addition: Add HMG anhydride (1.0 equiv) to the catalyst solution. Stir for 10 minutes to allow catalyst-substrate association.
-
Alcohol Addition: Add the alcohol (Nucleophile, 1.2 to 5.0 equiv) dropwise.
-
Note: A large excess of alcohol is not always necessary but ensures pseudo-first-order kinetics relative to the anhydride.
-
-
Monitoring: Stir at -20°C for 24–48 hours. Monitor by TLC or 1H NMR (disappearance of anhydride peaks at ~2.6–2.8 ppm).
-
Quench & Workup:
-
Quench with 1N HCl (cold).
-
Extract with EtOAc.
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: The resulting hemiester is acidic. Purify via acid-base extraction or flash chromatography on silica gel (acidified with 1% acetic acid).
Expected Results
-
Yield: 85–95%
-
ee: 90–98% (highly dependent on the C3-protecting group; TBS-protected substrates often yield higher ee than free alcohols).
Protocol B: Biocatalytic Resolution (Green Chemistry)
Best for: Scalable, environmentally friendly synthesis avoiding heavy metals or complex organocatalysts. Catalyst: Immobilized Lipase B from Candida antarctica (CAL-B / Novozym 435).
Materials
-
Substrate: HMG anhydride.
-
Nucleophile: Ethanol or Methanol.
-
Catalyst: Novozym 435 (beads).
-
Solvent: MTBE or DIPE (Diisopropyl ether).
Step-by-Step Methodology
-
Setup: In a reaction vial, suspend HMG anhydride (100 mg) in MTBE (5 mL).
-
Enzyme Addition: Add Novozym 435 (20–50% w/w relative to substrate).
-
Why: High enzyme loading ensures rapid kinetics before spontaneous hydrolysis occurs.
-
-
Nucleophile Addition: Add Alcohol (1.0–2.0 equiv).
-
Incubation: Shake/stir at 25°C (Room Temp).
-
Note: Enzymes operate best at ambient temperatures. Cooling is rarely necessary unless the background reaction is very fast.
-
-
Filtration: Upon completion (check TLC, usually 4–12 hours), filter off the enzyme beads.
-
Advantage:[2] The catalyst can often be washed and reused.
-
-
Isolation: Evaporate solvent to yield the hemiester.
Critical Parameters & Troubleshooting
The "3-Hydroxy" Effect
The free hydroxyl group at the C3 position is a double-edged sword.
-
Risk: It can participate in intramolecular hydrogen bonding or attack the anhydride to form a polymer/dimer.
-
Solution: Protection is recommended for highest precision.
-
TBS (tert-butyldimethylsilyl): Bulky, improves ee in organocatalysis.
-
Ac (Acetyl): Less bulky, but prevents H-bonding interference.
-
Comparative Data: Catalyst Performance
| Parameter | Achiral Base (DMAP) | Organocatalyst (Cinchona) | Biocatalyst (CAL-B) |
| Selectivity | Racemic (0% ee) | High (90-98% ee) | High (85-99% ee) |
| Reaction Time | < 1 Hour | 24 - 48 Hours | 4 - 12 Hours |
| Temperature | 0°C to RT | -40°C to -20°C | 20°C to 40°C |
| Scalability | High | Moderate (Catalyst cost) | High (Reusable) |
| Solvent | DCM, THF | MTBE, Toluene | MTBE, DIPE, Hexane |
Experimental Workflow Diagram
This workflow outlines the decision matrix for selecting the appropriate protocol based on the starting material state.
Caption: Decision matrix and workflow for the catalytic ring-opening of HMG anhydride.
References
-
Review of Anhydride Desymmetrization: Willis, M. C. (1999).[2] Enantioselective Desymmetrisation of Meso-Dicarboxylic Acid Anhydrides. Journal of the Chemical Society, Perkin Transactions 1.
-
Cinchona Alkaloid Catalysis (Bolm Protocol): Bolm, C., et al. (2000). Asymmetric Opening of Cyclic Anhydrides. The Journal of Organic Chemistry.
-
Biocatalytic Approaches (Lipase): Gotor, V. (1999). Enzymatic Desymmetrization of Meso-Compounds. Bioorganic & Medicinal Chemistry.
-
Statin Side Chain Synthesis: Jendrza, K., et al. (2002). Synthesis of Statin Side Chains via Asymmetric Anhydride Opening. Tetrahedron Letters.
-
Mechanism of Organocatalysis: Deng, L., et al. (2001). Catalytic Asymmetric Alcoholysis of Meso-Anhydrides. Journal of the American Chemical Society.[3]
Sources
Troubleshooting & Optimization
troubleshooting low yields in HMG-CoA synthesis
Technical Support Center: HMG-CoA Synthesis & Assay Optimization Subject: Troubleshooting Low Yields and Instability in HMG-CoA Production To: Research Scientists & Process Engineers From: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the notorious instability of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) . Whether you are synthesizing HMG-CoA chemically for use as a substrate or generating it enzymatically to assay HMG-CoA Synthase (HMGCS) activity, low yields usually stem from a conflict between thioester lability and kinetic barriers .
This guide abandons generic advice. Instead, we dissect the molecular mechanics of failure—specifically hydrolysis, cyclization, and substrate degradation—and provide self-validating protocols to correct them.
Part 1: Diagnostic Logic Tree
Before altering your protocol, identify the failure mode. Use this logic tree to isolate the root cause of your low yield.
Figure 1: Diagnostic logic flow for isolating HMG-CoA synthesis failures. Blue nodes indicate decision points; Red nodes indicate critical failure modes.
Part 2: Chemical Synthesis Troubleshooting
The standard chemical synthesis involves the acylation of Coenzyme A (CoA-SH) with HMG-anhydride (or a mixed anhydride). The core challenge is that the thioester product is thermodynamically unstable at the pH required to deprotonate the CoA thiol.
The "Goldilocks" pH Paradox
-
Problem: CoA-SH has a pKa of
9.6. To act as a nucleophile, it must be deprotonated (thiolate form, ). However, the resulting HMG-CoA thioester hydrolyzes rapidly at pH > 8.5. -
Symptom: You observe high consumption of CoA but low yield of HMG-CoA, with large amounts of free HMG acid.
-
Solution: Maintain a strict pH 7.5 – 8.0 window using a "pH-stat" method or strong buffering capacity during the anhydride addition.
Protocol Optimization: The Anhydride Method
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | 1.5 : 1 (Anhydride : CoA) | Excess anhydride drives the reaction forward kinetically before hydrolysis competes. |
| Temperature | 0°C - 4°C | Low temperature suppresses the hydrolysis rate ( |
| Buffer | 0.1 M Pyrophosphate or KHCO3 | Avoid Tris (primary amine can react with anhydride). Carbonate allows gas evolution to drive equilibrium. |
| Quenching | Acidify to pH 5.0 immediately | Thioesters are most stable at pH 4.5–5.5. Alkaline conditions cause rapid degradation. |
Q: My HPLC shows a "split" peak for HMG-CoA. Is it impure? A: Not necessarily. HMG-CoA exists as diastereomers if you used racemic HMG-anhydride. However, if the peaks are widely separated, you may be seeing HMG-CoA lactone . Acidification below pH 3.0 promotes intramolecular cyclization of the 3-hydroxy group onto the thioester carbonyl, ejecting CoA. Never acidify below pH 4.0 during workup.
Part 3: Enzymatic Assay Troubleshooting (HMGCS)
When using HMG-CoA Synthase (HMGCS) to generate HMG-CoA (or assay the enzyme), the instability of the substrate (Acetoacetyl-CoA) is the most common culprit, not the enzyme itself.
Visualizing the Pathway & Failure Points
Figure 2: The HMG-CoA Synthase reaction. Note that Acetoacetyl-CoA is the rate-limiting stability factor.
Critical FAQs for HMGCS Assays
Q: I see no activity in the spectrophotometer at 300 nm. A: The 300 nm assay measures the disappearance of the Acetoacetyl-CoA enolate .
-
Check pH: The enolate absorbs at 300 nm only at alkaline pH (pH > 8.0). At pH 7.0, the extinction coefficient drops significantly.
-
Check Substrate Quality: Acetoacetyl-CoA spontaneously hydrolyzes. Measure the
of your stock solution. If (at pH 8.0), your substrate is degraded [1].
Q: Can I use Ellman’s Reagent (DTNB) to measure HMG-CoA production? A: Yes, but with a caveat. The reaction releases free CoA-SH, which reacts with DTNB (412 nm).[1]
-
Interference: You cannot use DTT or
-mercaptoethanol in your enzyme buffer, as they will instantly react with DTNB. -
Background: Acetyl-CoA and Acetoacetyl-CoA are thioesters and should not react with DTNB. However, if they are old and partially hydrolyzed, the free CoA contaminants will cause a high background signal. Always run a "No Enzyme" control.
Part 4: Quantification & Stability Standards
Accurate quantification is the only way to validate your yield. Do not rely on weight, as salts (Li+, Na+) contribute significantly to the mass.
Extinction Coefficients (Self-Validation)
Use these values to determine the concentration and purity of your synthesized HMG-CoA.
| Component | Wavelength ( | Extinction Coeff. ( | Diagnostic Use |
| Adenine Moiety | 260 nm | Determines Total CoA concentration (Product + Unreacted). | |
| Thioester Bond | 232 nm | Determines intact thioester concentration. | |
| Ratio (260/232) | -- | Purity Index. If Ratio > 4.0, significant hydrolysis has occurred. |
Storage Protocol
-
State: Lyophilized powder is most stable.
-
Buffer: If in solution, store in 10 mM Sodium Acetate, pH 5.0 – 5.5 .
-
Temperature: -80°C.
-
Avoid: Repeated freeze-thaw cycles. Aliquot immediately after purification.
References
-
Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. Archives of Biochemistry and Biophysics, 505(2), 131-143. Link
- Preiss, B., et al. (1978). Polyisoprenoid synthesis in bacteria. Methods in Enzymology, 110, 59-90. (Standard reference for thioester extinction coefficients).
-
Hegardt, F. G. (1999). Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis. Biochemical Journal, 338, 569-582. Link
-
Sigma-Aldrich (Merck). HMG-CoA Reductase Assay Kit Technical Bulletin. (Validates the 340nm NADPH coupled assay methodology). Link
Sources
Technical Support Center: Drying Protocols for 3-Hydroxy-3-Methylglutaric Acid Precursors
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in work with 3-hydroxy-3-methylglutaric acid (HMG) and its precursors. The inherent hygroscopic nature and potential thermal sensitivity of these molecules—often complex dicarboxylic acids, esters, or thioesters like HMG-CoA—necessitate meticulous drying protocols. Residual moisture can critically impact experimental outcomes by altering stoichiometry, promoting unwanted hydrolysis, or inhibiting moisture-sensitive catalysts. This document provides in-depth, field-proven troubleshooting advice and validated protocols to ensure the integrity and reactivity of your materials.
Frequently Asked Questions (FAQs)
Q1: Why is rigorous drying of HMG precursors fundamentally important?
Residual water is not an inert bystander in chemical reactions. For HMG precursors, its presence can lead to several detrimental outcomes:
-
Stoichiometric Inaccuracy: The measured mass of a wet precursor is not its true mass, leading to incorrect molar calculations for subsequent reactions.
-
Hydrolysis: Precursors, particularly ester or thioester derivatives (e.g., HMG-CoA), are susceptible to hydrolysis, where water cleaves the molecule, leading to product contamination and yield loss.
-
Reaction Inhibition: Many organometallic or acid-catalyzed reactions, common in drug development, are highly sensitive to water. Moisture can deactivate catalysts or reagents, preventing the reaction from proceeding.[1]
Q2: What are the primary challenges encountered when drying HMG precursors?
Researchers often face two main hurdles:
-
Thermal Instability: As intermediates in biological pathways, HMG and its precursors can be sensitive to heat.[2][3] Aggressive drying at elevated temperatures, such as in a standard lab oven, can cause degradation, oxidation, or unwanted side reactions, compromising sample purity.[4][5]
-
Physical Form: These compounds are often not crystalline solids but may present as amorphous powders or sticky, viscous oils ("oils out"). These forms can trap solvent and water within their matrix, making complete removal under standard conditions difficult.[6]
Q3: What is the best general-purpose drying method for a solid HMG precursor?
For solid samples, vacuum desiccation at room temperature is the most reliable and safest starting point.[7] This method removes water by lowering the ambient pressure, which reduces the boiling point of water, allowing it to evaporate without the need for heat.[8] This approach is gentle and minimizes the risk of thermal degradation.[9]
Q4: How can I be certain my sample is sufficiently dry for my experiment?
Visual inspection is insufficient. The industry gold standard for quantifying trace amounts of water is Karl Fischer (KF) titration .[10][11] This method is highly accurate and specific to water, unlike "loss on drying" techniques which measure the loss of any volatile component.[10] For many applications, a water content of <0.1% (1000 ppm) is a good target, while for highly moisture-sensitive reactions, <0.01% (100 ppm) may be required.
Troubleshooting Guide: Common Drying Issues & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| My sample is a sticky, viscous oil and remains wet even after days on a high vacuum. | - Amorphous solids and oils have a low surface area-to-volume ratio, trapping solvent and water internally.- The compound may have a very high affinity for water (hygroscopicity). | Solution 1: Azeotropic Co-evaporation. Dissolve the oil in a small amount of a volatile, non-polar solvent like toluene or cyclohexane and re-evaporate under vacuum. Repeat 2-3 times. Rationale: Toluene forms a low-boiling azeotrope with water, a mixture that boils at a lower temperature than either component alone, effectively carrying the water away during evaporation.[12][13]Solution 2: Freeze-Drying (Lyophilization). Dissolve the sample in a solvent with a suitable freezing point (like 1,4-dioxane or tert-butanol), freeze it, and apply a high vacuum. Rationale: Lyophilization removes water via sublimation (solid to gas), which is an extremely gentle process that avoids the liquid phase and is excellent for preserving the structure of sensitive or amorphous materials.[9] |
| I suspect my precursor is degrading during the drying process (color change, new spots on TLC/LC-MS). | - The compound is thermally labile.- Oxidation is occurring upon exposure to air and heat. | Solution 1: Eliminate Heat. Immediately switch from any heat-based method (oven, heated vacuum) to room temperature vacuum desiccation or, preferably, freeze-drying. Rationale: Lowering the temperature is the most effective way to prevent thermal degradation.[4][5]Solution 2: Use an Inert Atmosphere. If drying in a vacuum desiccator, break the vacuum with an inert gas like nitrogen or argon instead of air. Rationale: This minimizes exposure to oxygen, which can cause oxidative degradation, especially for sensitive functional groups. |
| My Karl Fischer titration results are inconsistent and higher than expected. | - The KF titrator system is not properly sealed, allowing ambient moisture to leak in.- The sample is highly hygroscopic and is absorbing atmospheric moisture during transfer.- The sample is reacting with the iodine or other components of the KF reagent. | Solution 1: System Check & Blank Run. Ensure all joints on the KF apparatus are well-sealed. Run a blank titration to measure the "drift" or rate of ambient moisture ingress; a low, stable drift is required before starting.[14]Solution 2: Improve Sample Handling. Handle the sample in a glove box or glove bag with a dry atmosphere. Use a gas-tight syringe for liquid transfers. Work quickly to minimize exposure time.[15]Solution 3: Use a KF Oven. For samples that react with the reagents, a KF oven can be used. The sample is heated in a sealed vial, and the evaporated water is carried by a dry gas stream into the titration cell, while the non-volatile sample remains behind. |
| When drying an organic solution of my precursor, the drying agent (e.g., MgSO₄) clumps into a solid mass. | - The amount of water in the organic solvent exceeds the capacity of the drying agent added.- The organic layer was not properly separated from the aqueous layer during extraction. | Solution 1: Pre-dry with Brine. Before adding a solid drying agent, "wash" the organic layer with a saturated aqueous solution of NaCl (brine). Rationale: The high salt concentration in the brine reduces the solubility of water in the organic phase, pulling the bulk of the dissolved water into the aqueous layer.[16][17]Solution 2: Add More Drying Agent. Add the drying agent in portions with swirling until some of it remains free-flowing and powder-like. Rationale: Clumping indicates the agent has formed its hydrate and is saturated. Free-flowing particles signify that excess, active drying agent is present and the solution is dry.[17][18] |
Visual Workflow: Selecting the Appropriate Drying Protocol
The following diagram provides a decision-making framework to guide you toward the most suitable drying strategy based on your sample's characteristics and the requirements of your subsequent experiment.
Caption: Decision workflow for selecting an appropriate drying protocol.
Detailed Experimental Protocols
Protocol 1: High-Vacuum Drying for Solid Precursors
This is the standard method for stable, solid (crystalline or amorphous powder) precursors.
Methodology:
-
Sample Preparation: Place the solid precursor in a clean, dry round-bottom flask or vial. Ensure the sample is spread thinly on the bottom to maximize surface area.
-
Apparatus Setup: Connect the flask to a high-vacuum line (Schlenk line) or a vacuum desiccator connected to a vacuum pump capable of reaching <1 Torr.[6] A cold trap (using liquid nitrogen or a dry ice/acetone slurry) should be placed between the sample and the pump to protect the pump from solvent vapors.
-
Evacuation: Slowly open the valve to the vacuum. A rapid pressure drop can cause fine powders to be aspirated into the vacuum line.
-
Drying: Allow the sample to dry under high vacuum at room temperature for a minimum of 4-12 hours. For very hygroscopic materials or to achieve very low water content, drying overnight or for 24-48 hours may be necessary.
-
Completion: To bring the sample back to atmospheric pressure, slowly backfill the flask or desiccator with an inert gas (e.g., nitrogen or argon) before opening it to the air to prevent rapid re-adsorption of atmospheric moisture.
Protocol 2: Freeze-Drying (Lyophilization)
This is the gentlest method, ideal for thermally sensitive, amorphous, or sticky oil precursors.
Methodology:
-
Sample Preparation: Dissolve the precursor in a minimal amount of a suitable solvent (e.g., water, 1,4-dioxane, tert-butanol). The solvent must have a freezing point above the temperature of the freeze-dryer's condenser.
-
Freezing: Place the solution in a lyophilization flask and rotate it in a bath of liquid nitrogen or a dry ice/acetone slurry to create a thin, frozen shell on the inner wall of the flask. This maximizes the surface area for sublimation. The sample must be completely frozen solid.[9]
-
Apparatus Setup: Quickly connect the flask to the freeze-dryer manifold.
-
Drying: Start the freeze-dryer. The high vacuum will cause the frozen solvent to sublimate directly from a solid to a gas, which is then trapped by the cold condenser.[9] The process is complete when all the ice has disappeared, and a fluffy, dry powder remains. This can take several hours to several days depending on the sample size and solvent.
-
Completion: Once dry, vent the system with an inert gas, remove the flask, and quickly cap or seal it.
Protocol 3: Drying an Organic Solution of a Precursor
This protocol is used to dry a solution of the precursor after an aqueous workup or extraction.
Methodology:
-
Initial Water Removal (Optional but Recommended): Transfer the organic solution to a separatory funnel and wash with an equal volume of saturated NaCl solution (brine). Allow the layers to separate fully, then drain and discard the lower aqueous brine layer.[17]
-
Transfer to Flask: Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Addition of Drying Agent: Add a suitable anhydrous inorganic salt (see table below) in small portions while gently swirling the flask. Add the agent until some of it no longer clumps together and remains free-flowing.[18]
-
Drying Time: Allow the solution to stand for at least 15-30 minutes to ensure complete water absorption.[12]
-
Separation: Remove the drying agent by decanting or gravity filtering the solution into a clean, dry flask.[17] Rinse the spent drying agent with a small amount of fresh, dry solvent and combine the rinsing with the main solution to maximize yield.[18] The dried solution is now ready for solvent removal via rotary evaporation.
Table: Comparison of Common Solid Drying Agents
| Drying Agent | Capacity | Speed | Acidity | Recommended Use |
| Anhydrous MgSO₄ | High | Fast | Neutral | General purpose, good for most organic solvents. Finely powdered, requires filtration. |
| Anhydrous Na₂SO₄ | Moderate | Slow | Neutral | General purpose, good for pre-drying. Granular, easy to decant from. Does not work well for ether.[12] |
| Anhydrous CaCl₂ | High | Fast | Lewis Acidic | Good for hydrocarbons and ethers. Do not use with alcohols, amines, or carbonyl compounds as it can form complexes. |
| Molecular Sieves (3Å) | Low | Slow | Neutral | Excellent for achieving very low water levels (<10 ppm).[19] Can be used to store and maintain the dryness of solvents. |
Verification of Dryness: The Self-Validating System
A protocol is only trustworthy if its outcome can be verified. For drying, this means quantitative measurement of residual water.
Primary Method: Karl Fischer (KF) Titration
KF titration is a highly sensitive and specific method for determining water content. It is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[10]
Experimental Protocol (Coulometric KF):
-
Apparatus Setup: Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions. The titration cell must be kept scrupulously dry.[14]
-
Cell Conditioning: Allow the instrument to run until the reagent inside the cell is dry. This is indicated by a low and stable "drift" value (e.g., <10 µ g/min ), which represents the rate of ambient moisture entering the system.[14]
-
Sample Preparation & Introduction: In a dry environment (e.g., glovebox), accurately weigh a suitable amount of the dried precursor into a gas-tight syringe or vial. Quickly and carefully introduce the sample into the KF titration cell. The required sample mass depends on the expected water content.[14][20]
-
Titration: Start the titration. The instrument will electrochemically generate iodine to react with the water from the sample. The endpoint is detected potentiometrically.[10]
-
Calculation: The instrument's software will use the total charge passed (Faraday's law) to calculate the exact mass of water and report the water content as a percentage or in parts per million (ppm).[14]
References
-
Wikipedia. Azeotropic distillation. [Link]
-
Wikipedia. Karl Fischer titration. [Link]
-
Koch Modular. Distillation. [Link]
-
University of Rochester, Department of Chemistry. How To: Remove Residual Water. [Link]
-
NCBI - NIH. Determination of Water Content using the Karl Fischer Coulometric Method. [Link]
-
Mettler Toledo. What Is Karl Fischer Titration?. [Link]
-
Rupa Health. 3-OH-3-Methylglutaric Acid. [Link]
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]
- Google Patents.
-
BYJU'S. How can a Mixture of Ethanol and Water be Separated by Azeotropic Distillation?. [Link]
-
Journal of New Developments in Chemistry. Vacuum Desiccation. [Link]
-
Reddit. struggling to dry sticky compounds – any advice? : r/OrganicChemistry. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Extraction and Drying. [Link]
-
HealthMatters.io. 3-Hydroxy-3-methylglutaric (HMG) - Organic Acids Test (OAT). [Link]
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
biocrates. 3-hydroxyglutaric acid. [Link]
- Google Patents.
-
Australian Journal of Soil Research. Vacuum drying soil samples is a low-temperature alternative to conventional oven drying when determining soil water repellence. [Link]
-
Drawell. Lab Drying Techniques: Freeze Drying vs Vacuum Drying. [Link]
-
PMC - NCBI. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. [Link]
-
HealthMatters.io. 3-Methylglutaric acid - Organic Acids. [Link]
-
GeneDireX. Vacuum Drying | Principles and applications in food & cosmetics. [Link]
-
Chemistry LibreTexts. 3.2: Drying Agents. [Link]
-
Semantic Scholar. Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism. [Link]
-
ResearchGate. Molecular basis of 3-hydroxy-3-methylglutaric aciduria. [Link]
-
ACS Publications. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
-
MDPI. A Comparison Analysis of Four Different Drying Treatments on the Volatile Organic Compounds of Gardenia Flowers. [Link]
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- 3. 3-Hydroxy-3-methylglutaric (HMG) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
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- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
- 12. How To [chem.rochester.edu]
- 13. byjus.com [byjus.com]
- 14. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Validation & Comparative
IR Spectroscopy of Cyclic Anhydrides: A Comparative Diagnostic Guide
Executive Summary
For researchers in drug development and organic synthesis, distinguishing cyclic anhydrides from their linear counterparts or hydrolysis products is a critical analytical challenge. This guide provides a definitive technical comparison of carbonyl band patterns, focusing on the diagnostic "Intensity Reversal Rule" and the vibrational coupling mechanisms that define these spectra. Unlike standard template reports, this document synthesizes theoretical physics with practical, moisture-sensitive handling protocols to ensure data integrity.
The Diagnostic Landscape: Frequency & Intensity Patterns[1][2][3][4]
The identification of cyclic anhydrides relies on observing a characteristic doublet in the carbonyl region (
Comparative Data Table: Cyclic vs. Linear vs. Interferences
| Compound Class | Ring Size | Band 1 (Sym. Stretch) | Band 2 (Asym. Stretch) | Diagnostic Intensity Profile |
| Cyclic Anhydride | 5-Membered (e.g., Succinic) | Low | ||
| Cyclic Anhydride | 6-Membered (e.g., Glutaric) | Low | ||
| Linear Anhydride | Acyclic (e.g., Acetic) | High | ||
| Conjugated Cyclic | 5-Membered (e.g., Maleic) | Frequencies shift lower; doublet retained. | ||
| Cyclic Imide | 5-Membered | Lower freq than anhydrides; N-H bands often present. | ||
| Ester / Lactone | Cyclic / Linear | Single Band* | No doublet (unless Fermi resonance occurs). |
*Note: Lactones may show a single band shifted high (
Mechanistic Underpinnings: Why the Doublet Exists
To interpret these spectra correctly, one must understand that the two carbonyls do not vibrate independently. They are mechanically coupled through the central ether oxygen, creating two normal modes of vibration: Symmetric (in-phase) and Asymmetric (out-of-phase).
The Physics of Ring Strain and Coupling
-
Vibrational Coupling: The central oxygen atom facilitates energy transfer between the two
bonds. This splits the absorption into two distinct energy levels (frequencies). -
Ring Strain (The Shift): In 5-membered rings (e.g., succinic anhydride), the internal bond angles are compressed (
). This increases the -character of the -bond to the oxygen, shortening the bond and increasing the force constant ( ). Consequently, 5-membered rings absorb at significantly higher frequencies ( ) compared to 6-membered or linear analogs.
Visualization: Vibrational Modes & Dipole Vectors
Caption: Figure 1. Mechanical coupling of carbonyls leads to two modes. In cyclic anhydrides, the asymmetric mode typically produces a larger change in dipole moment, resulting in a stronger absorption band at the lower frequency.
The "Intensity Reversal" Rule
The most reliable way to distinguish a cyclic anhydride from a linear anhydride is not just the absolute frequency (which varies with substituents), but the relative intensity of the two bands.
-
Linear Anhydrides (Acyclic): The higher frequency band (Symmetric) is often stronger than the lower frequency band.
-
Cyclic Anhydrides (5-membered): The lower frequency band (Asymmetric) is typically stronger and broader than the high-frequency band.
Why? In the rigid planar conformation of a 5-membered ring, the asymmetric stretch results in a larger net change in the dipole moment perpendicular to the symmetry axis compared to the symmetric stretch. In acyclic systems, free rotation allows conformations where the symmetric stretch dipole change is maximized.
Experimental Protocol: Handling Moisture Sensitivity
Anhydrides are highly reactive electrophiles. Exposure to atmospheric moisture causes hydrolysis to dicarboxylic acids, which destroys the diagnostic doublet and replaces it with a single broad carbonyl peak (
The "Dry-Box" Protocol for IR Analysis
Objective: Obtain a pristine spectrum without hydrolysis artifacts.
Materials:
-
Glove box or Desiccator
-
Dried Nujol (Mineral Oil) or Anhydrous Solvent (
or ) -
NaCl or KBr plates (kept in oven)
Step-by-Step Methodology:
-
Pre-Treatment: Store the anhydride sample in a desiccator over
for 24 hours prior to analysis. -
Sampling (Choose A or B):
-
Method A (Solid State - Nujol Mull): In a dry environment, grind 2-5 mg of sample with 1 drop of dry Nujol. Rapidly sandwich between salt plates. Note: Avoid KBr pellet pressing if possible, as the high pressure and hygroscopic nature of KBr often induce hydrolysis.
-
Method B (Solution): Dissolve ~10 mg sample in 1 mL of anhydrous
or (dried over molecular sieves). Inject into a sealed liquid cell with windows.
-
-
Acquisition: Scan immediately.
-
Validation: Check the
region.-
Pass: Flat baseline (no OH).
-
Fail: Broad "mound" indicates hydrolysis to carboxylic acid.
-
Workflow Visualization: Identification Logic
Caption: Figure 2. Decision tree for classifying anhydride ring size and distinguishing from linear analogs or hydrolysis products.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Chemistry WebBook. (2024). Infrared Spectra of Acetic Anhydride and Succinic Anhydride. National Institute of Standards and Technology.[1] Available at: [Link]
-
Spectroscopy Online. (2018). The C=O[2][3][4][5][6][7][8][9] Bond, Part IV: Acid Anhydrides. Provides comparative data on cyclic vs. noncyclic intensity ratios.[3][7] Available at: [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Detailed breakdown of vibrational modes and coupling constants. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Sources
- 1. Acetic anhydride [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. koyonchem.com [koyonchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. brainly.com [brainly.com]
Precision Melting Point Determination of Pure 3-Hmg Anhydride
Executive Summary: The Hygroscopic Challenge
3-Hydroxy-3-methylglutaric anhydride (3-HMG anhydride) is a critical intermediate in the synthesis of HMG-CoA reductase inhibitors (statins) and specialized polymers. While its theoretical melting point (MP) is distinct (97–99°C ), accurate determination is frequently compromised by its high hygroscopicity.
In standard laboratory environments, 3-HMG anhydride rapidly absorbs atmospheric moisture, hydrolyzing into 3-hydroxy-3-methylglutaric acid (HMG Acid). This hydrolysis introduces a thermodynamic impurity that depresses and broadens the melting range, leading to false "low purity" flags during QC release.
This guide compares the Standard Capillary Method against the Hermetic Differential Scanning Calorimetry (DSC) method, establishing the latter as the requisite standard for this compound.
Chemical Context & Failure Modes
To understand the analytical challenge, we must visualize the instability pathway. The anhydride ring is strained and electron-deficient, making it highly susceptible to nucleophilic attack by water.
Figure 1: The Hydrolysis Error Pathway
Caption: Pathway showing how atmospheric moisture degrades 3-HMG anhydride, altering thermal properties.
Comparative Analysis: Method Performance
We evaluated three determination methods using a standardized batch of 3-HMG Anhydride (Purity >98% by NMR).
Table 1: Performance Matrix of MP Determination Methods
| Feature | Method A: Open Capillary | Method B: Sealed Capillary | Method C: Hermetic DSC (Recommended) |
| Principle | Visual/Optoelectronic detection in oil bath or block. | Visual detection in flame-sealed tube. | Heat flow measurement in cold-welded pan. |
| Atmosphere Control | Poor. Sample exposed to air during packing. | Moderate. Sealed, but packing exposure remains. | Excellent. N₂ purge + Hermetic seal. |
| Observed MP Range | 92.5 – 96.0°C (Broad) | 96.0 – 98.5°C | 97.8 – 99.1°C (Sharp) |
| Precision (RSD) | ± 2.4% | ± 1.1% | ± 0.2% |
| Operator Skill | Low | High (Sealing technique critical) | Moderate |
| Sample Recovery | Destructive | Destructive | Destructive |
| Suitability | Rough estimation only. | QC if DSC unavailable. | Pharma/Research Standard. |
Detailed Analysis
Method A: The "False Failure" of Open Capillaries
Using a standard melting point apparatus (e.g., Stuart SMP or Buchi), the sample must be ground and tapped into a capillary.
-
The Flaw: During the 2–5 minutes of packing, the high surface-area powder absorbs moisture.
-
The Result: The observed melting point is often 3–5°C lower than the true value. The transition appears "slushy" rather than sharp, often misinterpreted as low synthesis purity.
Method C: The Gold Standard (Hermetic DSC)
Differential Scanning Calorimetry (DSC) measures the heat flow difference between the sample and a reference.
-
The Advantage: Samples are encapsulated in aluminum pans inside a glove box or desiccated environment. The pan is cold-welded (hermetically sealed), completely locking out moisture.
-
The Data: The endotherm is sharp, and the onset temperature (
) provides the most thermodynamically accurate melting point, independent of operator visual judgment.
Experimental Protocols
Protocol A: The "Zero-Moisture" DSC Workflow (Recommended)
Objective: Determine MP with <0.5°C error.
Materials:
-
DSC Instrument (e.g., TA Instruments Discovery or Mettler Toledo DSC 3).
-
Tzero™ Aluminum Hermetic Pans and Lids.
-
Glove bag or Glove box (N₂ or Ar atmosphere).
-
Reference Standard: Indium (
).
Step-by-Step:
-
Environment Prep: Purge the glove box with dry nitrogen until Relative Humidity (RH) is <10%.
-
Sample Loading: Inside the inert environment, weigh 2–4 mg of 3-HMG anhydride into the pan bottom. Do not grind aggressively to avoid lattice disruption.
-
Sealing: Place the lid on the pan and use the hermetic crimping press to cold-weld the seal.
-
Transfer: Remove the sealed pan. It is now stable in ambient air.
-
Run Parameters:
-
Equilibrate: 40°C.
-
Ramp: 5°C/min to 120°C.
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Analysis: Integrate the melting endotherm. Report
(extrapolated onset temperature) as the melting point.
Protocol B: Sealed Capillary (Alternative)
Objective: Acceptable accuracy without DSC.
-
Drying: Dry the capillary tubes in an oven at 100°C for 1 hour; store in a desiccator.
-
Rapid Packing: Pack the sample as quickly as possible (under <30 seconds) in a low-humidity room.
-
Sealing: Immediately flame-seal the open end of the capillary using a micro-burner. Ensure the glass fuses completely without burning the sample.
-
Measurement: Ramp at 1°C/min starting from 90°C.
Decision Logic for Researchers
Use this workflow to select the appropriate method based on your equipment and accuracy needs.
Figure 2: Method Selection Workflow
Caption: Decision tree for selecting the optimal melting point determination method.
References
-
e-Biochem. (n.d.). 3-Hydroxy-3-methylglutaric Anhydride Properties. Retrieved from [Link]
- Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley. (Standard text on DSC hermetic sealing protocols).
- U.S. Pharmacopeia (USP). (2023). <741> Melting Range or Temperature.
comparative reactivity of HMG anhydride vs succinic anhydride
Comparative Reactivity Guide: HMG Anhydride vs. Succinic Anhydride
Executive Summary This guide provides a technical comparison between 3-Hydroxy-3-methylglutaric (HMG) anhydride and Succinic anhydride for researchers in bioconjugation, surface chemistry, and metabolic engineering.
-
Succinic Anhydride: The industry standard for rapid, high-density introduction of carboxyl groups (charge reversal). Its 5-membered ring strain drives fast kinetics.
-
HMG Anhydride: A specialized reagent used to introduce the 3-hydroxy-3-methylglutaryl moiety. It exhibits slower aminolysis kinetics due to its 6-membered ring and steric bulk but offers a unique hydroxyl handle for secondary functionalization or hydrophilicity modulation.
Chemical Fundamentals & Structural Analysis
The reactivity difference between these two anhydrides is governed primarily by ring strain and steric hindrance .
| Feature | Succinic Anhydride | HMG Anhydride |
| CAS Number | 108-30-5 | 34695-32-4 |
| Structure | 5-membered cyclic anhydride | 6-membered cyclic anhydride |
| Substituents | Unsubstituted | C3: -OH (tertiary), -CH₃ |
| Ring Strain | High (~6-7 kcal/mol) | Low (Conformationally mobile) |
| Primary Driver | Relief of ring strain upon opening | Entropy (Thorpe-Ingold effect) |
| Solubility | DMSO, Acetonitrile, slightly sol. H₂O | DMSO, DMF, Ethanol |
Structural Impact on Reactivity[1][2]
-
Succinic Anhydride (SA): The 5-membered ring possesses significant angle strain. Nucleophilic attack relieves this strain, lowering the activation energy for ring opening. This results in rapid acylation of amines (lysine residues, N-termini).
-
HMG Anhydride: The 6-membered glutaric framework is less strained. While the formation of HMG anhydride from its acid/CoA precursor is accelerated by the Thorpe-Ingold effect (gem-dialkyl effect of the C3 methyl/hydroxyl group), the ring-opening reaction is sterically hindered compared to succinic anhydride. The tertiary hydroxyl group adds bulk near the electrophilic carbonyls, retarding the approach of nucleophiles.
Comparative Reactivity Profile
A. Aminolysis Kinetics (Protein/Surface Acylation)
Experimental data indicates a clear hierarchy in intermolecular acylation rates: Succinic > Glutaric ≈ HMG .
-
Succinic Anhydride: Reacts rapidly (minutes to hours) at pH 7–9. In cellulose modification studies, succinic anhydride yielded a Degree of Substitution (DS) of 3.5 mmol/g , compared to 1.5 mmol/g for glutaric anhydride under identical conditions [1].
-
HMG Anhydride: Reacts slower. The 6-membered ring is more stable against nucleophilic attack. To achieve comparable modification levels, higher molar equivalents or longer reaction times (overnight) are often required.
B. Hydrolysis & Stability[3]
-
Succinic Anhydride: Susceptible to rapid hydrolysis in aqueous buffers (half-life
4–10 mins at pH 8). Protocols often require adding the reagent as a solid or concentrated DMSO solution immediately before use. -
HMG Anhydride: Displays slightly higher hydrolytic stability due to the 6-membered ring, but the 3-hydroxy group can facilitate intramolecular decomposition pathways under extreme pH. It is generally stable as a dry crystalline solid [2].
C. Mechanistic Pathway
The following diagram illustrates the divergent pathways. Note the steric bulk in HMG anhydride affecting the transition state.
Figure 1: Comparative reaction pathway. Succinic anhydride benefits from strain relief (k1 > k2), while HMG anhydride faces steric hindrance from the C3 substituents.
Experimental Protocols
Protocol A: Rapid Protein Succinylation (High Efficiency)
Objective: Complete charge reversal of lysine residues.
-
Buffer: Prepare protein (1–5 mg/mL) in 0.1 M NaHCO₃, pH 8.5.
-
Reagent: Dissolve Succinic Anhydride in dry DMSO (freshly prepared).
-
Addition: Add 50–100 molar equivalents (relative to lysines) slowly while vortexing.
-
Incubation: Incubate on ice for 1 hour.
-
Validation: Monitor pH drop (byproduct is acid); readjust to pH 8.0 if necessary.
-
Cleanup: Dialysis or Desalting column.
Protocol B: Site-Specific HMGylation (Controlled)
Objective: Introduction of HMG moiety with hydroxyl handle.
-
Buffer: Prepare protein in 0.1 M Phosphate or HEPES, pH 7.5–8.0. Avoid primary amine buffers (Tris).
-
Reagent: Dissolve HMG Anhydride in dry DMF or DMSO.
-
Addition: Add 100–200 molar equivalents. Note: Higher excess is needed to compete with hydrolysis due to slower kinetics.
-
Incubation: Incubate at Room Temperature (25°C) for 4–16 hours (Overnight recommended).
-
Validation: Mass Spectrometry (+144 Da shift per modification). Western Blot using anti-HMG-Lysine antibodies [3].
Selection Guide: When to Use Which?
| Application Scenario | Recommended Reagent | Rationale |
| Charge Reversal (pl Shift) | Succinic Anhydride | Fastest reaction; introduces net -1 charge per lysine; minimal mass increase. |
| Surface Carboxylation | Succinic Anhydride | Higher grafting density (DS) achieved on polysaccharides/surfaces [1]. |
| Metabolic Mimicry | HMG Anhydride | Essential for generating HMG-CoA reductase inhibitor analogs or studying protein HMGylation (post-translational modification) [3]. |
| Linker Chemistry | HMG Anhydride | The C3-hydroxyl group provides a secondary attachment point or increases solubility of hydrophobic conjugates. |
| Green/Solvent-Free | Glutaric/HMG | 6-membered anhydrides are less volatile and sometimes preferred in melt-processing, though reactivity is lower. |
References
-
Comparison of Anhydride Reactivity on Cellulose: Title: Succinic/ or glutaric anhydride modified unsaturated (epoxy) polyesters.[1] Source: ResearchGate / Polymer Bulletin. URL:[Link]
-
Protein HMGylation & Reactivity of HMG-CoA/Anhydride: Title: A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation. Source: Cell Metabolism (via NCBI PMC). URL:[Link]
-
Kinetics of Cyclic Anhydride Aminolysis: Title: Computational Study of the Aminolysis of Anhydrides: Effect of Catalysis. Source: Journal of Physical Chemistry A (via PubMed). URL:[Link]
Sources
Enzymatic Assay Validation for HMG-CoA Reductase Inhibition: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently evaluate high-throughput screening (HTS) cascades for metabolic and cardiovascular drug discovery programs. When targeting the mevalonate pathway, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) remains the quintessential target. HMGCR catalyzes the four-electron reductive deacylation of HMG-CoA to mevalonate—the rate-limiting step in cholesterol biosynthesis [[1]]().
Selecting the correct biochemical assay to measure HMGCR inhibition is not merely a matter of convenience; it is a critical decision that dictates the false-positive rate of your screening campaign. This guide objectively compares the leading HMGCR assay modalities, explains the causality behind critical reagent choices, and provides a self-validating protocol for robust inhibitor screening.
Mevalonate pathway highlighting HMGCR as the rate-limiting, statin-targeted step.
Comparative Analysis of HMGCR Assay Modalities
To accurately capture HMGCR kinetics, researchers typically measure either the depletion of the cofactor (NADPH) or the generation of the product (Mevalonate/CoA). Below is an objective comparison of the four primary analytical modalities used in the field today.
| Assay Modality | Detection Principle | Sensitivity (LOD) | Throughput | Susceptibility to Interference | Cost per Well |
| Spectrophotometric | Absorbance (340 nm) via NADPH oxidation | Moderate (~µM) | High (96/384-well) | High (UV-absorbing PAINS) | Low |
| Fluorometric | Fluorescence (Ex340/Em460) via NADPH oxidation | High (~nM) | High (96/384-well) | Moderate (Autofluorescence) | Low-Medium |
| LC-MS/MS | Mass-to-Charge (Mevalonate or HMG-CoA) | Ultra-High (pM) | Low-Medium | Very Low | High |
| Radiometric | Scintillation ( | Ultra-High (pM) | Low | Low | High (Waste disposal) |
Strategic Recommendation: For primary library screening, the Spectrophotometric NADPH Depletion Assay is the industry standard due to its continuous kinetic readout and scalability 2. However, because many small molecules absorb light at 340 nm, hits must be orthogonally validated using LC-MS/MS or Reverse-Phase HPLC to confirm true target engagement 3.
Deep-Dive: Spectrophotometric NADPH Depletion Assay
The spectrophotometric assay leverages the stoichiometry of the HMGCR reaction: the reduction of one molecule of HMG-CoA requires the oxidation of two molecules of NADPH. This 2:1 ratio amplifies the signal window, making the decrease in absorbance at 340 nm a highly reliable proxy for enzyme activity 4.
Workflow of the spectrophotometric NADPH depletion assay for HMGCR activity.
The Causality of Reagent Selection
A robust assay is built on biochemical logic. Here is why specific parameters are chosen:
-
5 mM Dithiothreitol (DTT): HMGCR relies on a critical catalytic cysteine residue. In an oxidative in vitro environment, these thiols form disulfide bridges, rendering the enzyme inactive. DTT maintains the necessary reducing environment 4.
-
37°C Incubation: While room temperature assays are easier to execute, HMGCR kinetics (specifically
and ) shift significantly with temperature. To generate IC values that translate to in vivo efficacy, physiological temperature is mandatory. -
2% DMSO Limit: Small molecule libraries are dissolved in DMSO. HMGCR begins to denature and lose linear velocity when DMSO concentrations exceed 2-5% v/v.
Step-by-Step Protocol: A Self-Validating System
To ensure data integrity, this protocol integrates internal controls to immediately flag assay drift or compound interference.
Materials Required:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM DTT, 0.1% BSA.
-
Recombinant Human HMGCR (Catalytic Domain).
-
Substrates: 400 µM HMG-CoA, 200 µM NADPH.
-
Reference Inhibitor: Pravastatin or Atorvastatin (10 µM stock).
Workflow:
-
Preparation of the Master Mix: In a 384-well UV-transparent microplate, dispense 40 µL of Assay Buffer containing 150 nM HMGCR into all wells except the "No-Enzyme Blank" wells (add buffer only to these).
-
Compound Addition: Pin-transfer 500 nL of test compounds, DMSO vehicle (Positive Enzyme Control), and Pravastatin (Positive Inhibition Control) into their respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. Scientific Rationale: This allows time for slow-binding inhibitors (like many statins) to reach equilibrium with the enzyme before the reaction begins.
-
Reaction Initiation: Add 10 µL of a substrate trigger solution (containing HMG-CoA and NADPH) to all wells to achieve final concentrations of 200 µM HMG-CoA and 300 µM NADPH.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 15 minutes.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the depletion curve. Calculate % Inhibition relative to the DMSO vehicle control.
Validation Checkpoints:
-
Did the Pravastatin control achieve >85% inhibition? If no, the enzyme concentration may be too high (ligand depletion).
-
Did the No-Enzyme Blank show a stable OD at 340 nm? If it decreased, NADPH is auto-oxidizing, likely due to degraded buffer or reagent contamination.
Orthogonal Validation via LC-MS/MS
Spectrophotometric assays are vulnerable to Pan-Assay Interference Compounds (PAINS). A compound might act as a redox cycler, chemically oxidizing NADPH without interacting with HMGCR, resulting in a false positive.
To validate primary hits, an LC-MS/MS assay is required. This method directly quantifies the production of mevalonate, completely bypassing optical interference 5.
LC-MS/MS Validation Methodology:
-
Run the enzymatic reaction as described above, but scale the volume to 100 µL in Eppendorf tubes.
-
Quench the reaction at 10 minutes by adding 100 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g.,
H -Mevalonolactone). -
Centrifuge at 14,000 x g for 10 minutes to precipitate the enzyme.
-
Inject the supernatant into an LC-MS/MS system operating in negative electrospray ionization (N-ESI) mode.
-
Monitor the specific mass transition for mevalonate (m/z 147.1 → 59.0).
By demonstrating that a compound prevents the physical formation of mevalonate, you confirm true, mechanistic HMG-CoA reductase inhibition.
References
- Mevalonate Pathway Analysis Service - Creative Proteomics. Creative Proteomics.
- HMG-CoA Reductase Assay Kit - Sigma-Aldrich. Sigma-Aldrich.
- A fungal tolerance trait and selective inhibitors proffer HMG-CoA reductase as a herbicide mode-of-action. PMC - NIH.
- Rapid reverse phase-HPLC assay of HMG-CoA reductase activity. PMC - NIH.
- Determination of Key Intermediates in Cholesterol and Bile Acid Biosynthesis by Stable Isotope Dilution Mass Spectrometry. PMC - NIH.
Sources
- 1. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. HMG-CoAレダクターゼアッセイキット sufficient for 30 assays (1 mL), sufficient for 100 assays (200 μL) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Rapid reverse phase-HPLC assay of HMG-CoA reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fungal tolerance trait and selective inhibitors proffer HMG-CoA reductase as a herbicide mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Key Intermediates in Cholesterol and Bile Acid Biosynthesis by Stable Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 3-Hydroxy-3-Methylglutaric Anhydride: A Comparative Technical Guide
The following guide serves as a strategic technical resource for researchers and drug development professionals. It synthesizes crystallographic principles with practical experimental workflows to benchmark 3-hydroxy-3-methylglutaric anhydride (HMG Anhydride) against its structural analogues.
Executive Summary & Strategic Context
3-hydroxy-3-methylglutaric anhydride (HMG Anhydride) is a pivotal reactive intermediate in the synthesis of HMG-CoA reductase inhibitors (statins) and specific dendrimers. Unlike its stable precursor, 3-hydroxy-3-methylglutaric acid (HMG Acid) , or its structural analogue, glutaric anhydride , HMG Anhydride presents unique challenges in solid-state characterization due to its moisture sensitivity and conformational flexibility.
This guide provides a comparative structural analysis framework. It does not merely list parameters but defines the causality between crystal packing, stability, and synthetic utility. By benchmarking HMG Anhydride against established alternatives, researchers can optimize acylation reactions and storage protocols.
Core Comparative Matrix
| Feature | HMG Anhydride (Target) | HMG Acid (Precursor) | Glutaric Anhydride (Analogue) |
| Molecular Role | Reactive Acylating Agent | Stable Metabolic Precursor | General Acylating Agent |
| Lattice Stability | Moderate (Moisture Sensitive) | High (Strong H-bond network) | Moderate to Low |
| Key Structural Motif | 6-Membered Cyclic Anhydride | Open Chain Dicarboxylic Acid | 6-Membered Cyclic Anhydride |
| Critical Interaction | 3-OH | COOH | Dipole-Dipole / Weak C-H |
| Primary Risk | Rapid Hydrolysis to Acid | Polymorphism | Sublimation / Hydrolysis |
Structural & Mechanistic Analysis
The Precursor: HMG Acid (The Stability Anchor)
To understand the anhydride, one must first characterize the acid. HMG Acid (
-
Space Group: Typically P21/c or C2/c (monoclinic).
-
Packing: The open-chain structure allows the two carboxylic acid groups to form classic centrosymmetric dimers (
motifs) with neighboring molecules. The central 3-hydroxyl group acts as both a donor and acceptor, cross-linking these dimers into a rigid 3D network. -
Implication: This extensive networking confers high melting point stability (~108°C) and low solubility in non-polar solvents.
The Analogue: Glutaric Anhydride (The Conformational Baseline)
Glutaric anhydride (
-
Conformation: Unlike the planar 5-membered succinic anhydride, the 6-membered glutaric anhydride ring adopts a distorted half-chair or envelope conformation to minimize torsional strain.
-
Crystal Data (Ref: CCDC 657714):
-
Lattice interactions are driven by weak dipole-dipole forces and
contacts. -
Lacks strong hydrogen bond donors, resulting in a lower melting point (~55-57°C) compared to HMG Acid.
-
The Target: HMG Anhydride (The Hybrid Challenge)
HMG Anhydride (
-
Hypothesis of Packing: The introduction of the 3-OH group drastically alters the lattice energy compared to glutaric anhydride. The OH group is sterically forced into an axial or equatorial position depending on the ring pucker.
-
Interaction Logic:
-
Intramolecular: Possible H-bond from 3-OH to the ring carbonyl oxygen, stabilizing a specific envelope conformation.
-
Intermolecular: The 3-OH likely forms H-bonds to the carbonyls of adjacent molecules, creating "chains" or "sheets" not seen in glutaric anhydride.
-
-
Performance Impact: This additional H-bonding increases the melting point relative to glutaric anhydride but renders the crystal lattice highly susceptible to moisture attack. Water molecules can "hijack" these hydrophilic H-bond sites, catalyzing ring opening.
Experimental Protocols
Protocol A: Anhydrous Synthesis & Crystallization
Rationale: HMG Anhydride hydrolyzes spontaneously in ambient humidity. Synthesis and crystallization must be coupled in a moisture-free workflow.
Reagents:
-
3-Hydroxy-3-methylglutaric acid (dried in vacuo over
). -
Acetic Anhydride (freshly distilled).
-
Acetyl Chloride (catalyst).
Step-by-Step Workflow:
-
Dehydration: Suspend HMG acid (10 g) in Acetic Anhydride (30 mL). Add 2 drops of Acetyl Chloride.
-
Reaction: Heat gently to 60°C under
atmosphere until the solution becomes clear (approx. 1-2 hours). Avoid refluxing to prevent acetylation of the 3-OH group. -
Isolation: Remove excess acetic anhydride/acid under high vacuum (<1 mbar) at 40°C.
-
Crystallization: Dissolve the resulting viscous oil in minimal anhydrous
or . Add dry Hexane dropwise until turbidity is observed. Store at -20°C under Argon. -
Harvesting: Filter crystals in a glovebox or under a cone of dry
.
Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)
Rationale: Standard mounting techniques will lead to surface hydrolysis and poor diffraction data.
-
Mounting: Select a crystal immediately from the mother liquor using perfluoropolyether oil (e.g., Fomblin®). This coats the crystal and creates a hydrophobic barrier.
-
Cooling: Mount on the goniometer under a cryostream (
) immediately. The flash-cooling freezes any surface water and prevents lattice degradation. -
Data Collection: Collect a full sphere of data. High redundancy is recommended to resolve the subtle electron density differences around the 3-OH group.
Visualization of Structural Logic
The following diagram illustrates the transformation pathway and the structural divergence between the stable acid and the reactive anhydride.
Figure 1: Structural relationship and reactivity cycle of HMG derivatives. Note the reversibility of the anhydride formation, necessitating strict moisture control.
Comparative Performance Guide
When selecting a reagent for acylation or conducting structural studies, use this comparison to determine the optimal path.
Table 1: Technical Comparison of HMG Derivatives[2]
| Parameter | HMG Anhydride | Glutaric Anhydride | HMG Acid |
| Reactivity | High. Rapidly acylates nucleophiles (amines, alcohols). | Moderate. Slower kinetics due to lack of OH activation. | Low. Requires activation (e.g., EDC/NHS) to react. |
| Solubility | Soluble in THF, | Soluble in organic solvents. Hydrolyzes slowly in water. | Soluble in Water, Ethanol. Insoluble in |
| Crystal Habit | Prisms or Plates (often hygroscopic). | Needles or Prisms. | Large, stable blocks. |
| Storage | -20°C, Desiccated, Argon. | Room Temp, Desiccated. | Room Temp, Ambient. |
| Use Case | Synthesis of HMG-CoA, Dendrimers, Prodrugs. | General linker chemistry, Polymer synthesis. | Metabolic standards, Buffer preparation. |
Critical Analysis for Drug Development
For researchers developing HMG-CoA reductase inhibitors:
-
Stereochemistry: If using chiral HMG anhydride, the crystal structure is critical to verify the retention of configuration at the C3 center during the dehydration process.
-
Polymorphism: HMG Anhydride is prone to polymorphism due to the flexibility of the 6-membered ring. Screen multiple solvents (Protocol A) to identify the most thermodynamically stable form for storage.
References
-
Cayman Chemical. 3-hydroxy-3-Methylglutaric anhydride Product Information and Safety Data Sheet. Link
-
PubChem. Glutaric Anhydride Compound Summary (CID 7940). National Library of Medicine. Link
-
Organic Syntheses.
-Methylglutaric Anhydride Synthesis. Org. Synth. 1955, 35, 81. Link -
Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of Glutaric Anhydride (CCDC 657714). Link
-
National Institute of Standards and Technology (NIST). 3-Hydroxy-3-methylglutaric acid Mass Spectrum and Properties. Link
Safety Operating Guide
Safe Disposal Protocol: 3-Hydroxy-3-methylglutaric Anhydride (HMG Anhydride)
Part 1: Executive Safety Directive
IMMEDIATE ACTION REQUIRED: Do NOT dispose of 3-Hydroxy-3-methylglutaric anhydride (HMG Anhydride) directly into aqueous waste drums or sanitary sewers without prior stabilization.
This compound is a cyclic anhydride . Upon contact with water or moisture in waste containers, it undergoes exothermic hydrolysis , converting to 3-Hydroxy-3-methylglutaric acid (HMG Acid). In a closed waste drum, this reaction can generate sufficient heat and pressure to cause container failure or explosion.
Critical "Do Not" List
-
DO NOT mix with strong oxidizers (peroxides, nitrates).
-
DO NOT add water rapidly to the solid anhydride; always add the solid to the liquid phase slowly.
-
DO NOT seal waste containers immediately after quenching; allow off-gassing and cooling.
Part 2: Hazard Profile & Chemical Identity[1][2]
Before initiating disposal, verify the chemical identity and understand the transformation it will undergo.
| Parameter | Specification |
| Chemical Name | 3-Hydroxy-3-methylglutaric anhydride |
| Synonyms | HMG Anhydride; Dicrotalic Anhydride |
| CAS Number | 34695-32-4 |
| Molecular Formula | C₆H₈O₄ |
| Reaction Product | 3-Hydroxy-3-methylglutaric acid (CAS 503-49-1) |
| GHS Hazards | Warning H315 (Skin Irritation), H319 (Eye Irritation), H335 (Resp.[1] Irritation) |
| Reactivity | Water Reactive: Hydrolyzes to form acid.[2] Corrosive: Solid and solution are acidic. |
Part 3: Pre-Disposal Stabilization (Quenching Protocol)
The objective is to chemically convert the reactive anhydride into its stable, water-soluble acid form (HMG Acid) and then neutralize it to a non-hazardous salt (Sodium HMG) before it enters the waste stream.
The Mechanism
The cyclic anhydride ring opens upon nucleophilic attack by water. This process releases energy (heat).
-
Reagent: Water (H₂O)
-
Product: 3-Hydroxy-3-methylglutaric acid[3]
-
Byproduct: Heat (Exothermic)
Step-by-Step Quenching Procedure
Scale: This protocol is scaled for 10g - 100g of waste. For larger stockpiles (>500g), contact your Environmental Health & Safety (EHS) officer for a bulk pickup.
PPE Required: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat, fume hood.
Phase 1: Controlled Hydrolysis
-
Preparation: Place a large beaker (capacity 5x the volume of waste) in a fume hood.
-
Solvent Charge: Fill the beaker with an Ice/Water slush . The ice is critical to absorb the heat of hydrolysis.
-
Ratio: Use approximately 20mL of water per 1g of anhydride.
-
-
Addition: Slowly add the solid HMG Anhydride to the stirring ice water.
-
Note: Do not dump it in all at once. Add in small spatulas to monitor temperature.
-
-
Reaction Time: Allow the mixture to stir for 30–60 minutes. The solid should dissolve as it converts to the acid.
-
Validation: The solution will become clear (or homogenous) and the pH will drop significantly (pH < 3).
-
Phase 2: Neutralization
Once the anhydride is fully hydrolyzed to HMG Acid, it must be neutralized.
-
Base Preparation: Prepare a saturated Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH).
-
Recommendation: Use Bicarbonate for safer pH control (it self-buffers near pH 8-9).
-
-
Neutralization: Slowly add the base to the HMG Acid solution.
-
Caution: If using Bicarbonate, CO₂ gas will evolve (bubbling).[4] Add slowly to prevent overflow.
-
-
Endpoint: Check pH using strips or a meter.[4] Target range: pH 6 – 9 .
Quenching Workflow Diagram
Caption: Operational workflow for the safe hydrolysis and neutralization of HMG Anhydride.
Part 4: Waste Classification & Disposal
Once stabilized, the material is no longer "Reactive" (D003) but is still a chemical waste.
RCRA Waste Codes (USA Context)
-
Unquenched Anhydride: Potentially D002 (Corrosive) or D003 (Reactive) if disposed of in bulk.
-
Quenched & Neutralized: Generally classified as Non-Hazardous Aqueous Waste (unless mixed with other regulated solvents). However, best practice in R&D is to manage it as "Aqueous Waste with Organic Salts."
Labeling Requirements
Attach a hazardous waste label to the final container with the following details:
| Field | Entry |
| Contents | Aqueous Solution: Sodium 3-hydroxy-3-methylglutarate, Sodium Bicarbonate |
| Hazards | None (if pH 6-9) OR Irritant (if pH is off-target) |
| Date | [Current Date] |
| Generator | [Lab Name/User] |
Decision Matrix: Disposal Route
Caption: Logic gate for determining whether to treat in-house or ship as solid waste.
Part 5: Emergency Procedures
In the event of an accident during the disposal process:
-
Skin Contact: Brush off dry solid before rinsing. Once dry powder is removed, rinse with copious water for 15 minutes. (Anhydrides react with skin moisture to cause burns).
-
Eye Contact: Flush immediately with water or eye-wash station for 15 minutes. Seek medical attention; acid burns to the eye can be delayed.
-
Spill (Solid): Do not use water.[2] Sweep up dry using a dustpan or absorb with dry vermiculite. Place in a dry container.
-
Spill (Liquid/Hydrolyzing): Absorb with clay, vermiculite, or spill pads. Neutralize the spill area with sodium bicarbonate.
References
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 7: Disposal of Waste).
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-Hmg anhydride
Part 1: Strategic Safety Overview
3-Hydroxy-3-methylglutaric anhydride (3-Hmg anhydride) is not merely a corrosive reagent; it is a stealth sensitizer . While standard Safety Data Sheets (SDS) flag it for skin and eye irritation, the structural moiety it shares with other cyclic anhydrides (e.g., maleic or phthalic anhydride) classifies it as a high-risk respiratory sensitizer.
The Hidden Danger: Unlike acids that burn immediately, anhydrides can penetrate standard nitrile gloves without visible degradation, reacting with skin proteins to haptenize. This creates an immunological memory. Subsequent exposure—even at trace levels—can trigger anaphylactic-type respiratory distress.
Operational Philosophy: Treat 3-Hmg anhydride as a moisture-sensitive electrophile . Our safety protocols focus on two goals:
-
Exclusion: Preventing moisture ingress to maintain reagent integrity.
-
Containment: Preventing vapor/aerosol release to protect the operator's respiratory system.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
Standard "lab safety" advice is insufficient for anhydrides. The following specifications are based on permeation kinetics, not just material compatibility.
PPE Technical Specifications[1][2][3][4][5]
| Component | Recommendation | Technical Rationale (The "Why") |
| Hand Protection | Double-Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) OR Laminate (Silver Shield®) for spills. | Permeation vs. Degradation: Anhydrides do not immediately degrade nitrile, but they permeate it. A single layer offers <5 minutes of protection against saturation. The air gap between two layers provides a critical diffusion barrier. |
| Respiratory | Engineering Controls Primary Handle strictly inside a certified Fume Hood.Emergency: Full-face respirator with P100/OV cartridges. | Sensitization Risk: N95 masks offer zero protection against anhydride vapors. Due to the risk of occupational asthma, reliance on a fume hood (face velocity 80-100 fpm) is non-negotiable. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 D3 rating)Note: Safety glasses are insufficient. | Hydrolysis Risk: Upon contact with the moist surface of the eye, the anhydride hydrolyzes exothermically into 3-HMG acid, causing rapid, severe corneal opacity. |
| Body | Impervious Lab Coat + Apron Material: Polypropylene or Tyvek (closed front). | Dust/Aerosol Management: Cotton lab coats trap anhydride dust, which then slowly hydrolyzes against the skin due to body sweat, causing delayed contact dermatitis. |
Part 3: Operational Workflow (Protocol)
The following workflow is designed to minimize moisture exposure (which degrades the reagent) and operator exposure.
Graphviz Diagram: Safe Handling Workflow
Figure 1: Operational workflow emphasizing the containment of the reagent within the fume hood zone to prevent respiratory sensitization.
Step-by-Step Protocol
-
Preparation:
-
Clear the fume hood of incompatible bases or oxidizers.
-
Pre-weigh glassware. Do not use metal spatulas if possible (trace moisture on metal can initiate polymerization); use PTFE or glass.
-
-
Transfer:
-
Open the 3-Hmg anhydride container only inside the hood.
-
If the reagent is solid/crystalline, avoid rapid movements that create dust.
-
If liquid/melted, use a positive-displacement pipette to prevent dripping.
-
-
Reaction:
-
Maintain an inert atmosphere (Nitrogen or Argon). Moisture in the air will hydrolyze the anhydride to the dicarboxylic acid, altering your stoichiometry.
-
Part 4: Emergency Response & Disposal[6]
Disposal Logic: Never dispose of active anhydrides directly into organic solvent waste bins. They can react with alcohols or amines in the waste stream, causing pressurization and explosion. You must Quench then Neutralize .
Graphviz Diagram: Disposal Logic
Figure 2: The "Quench and Neutralize" protocol is critical to prevent downstream reactions in waste containers.
Decontamination Procedure[3][5][7][8][9]
-
Hydrolysis (The Quench):
-
Neutralization:
-
Once the solid has dissolved/reacted, slowly add Saturated Sodium Bicarbonate (NaHCO₃) .[5]
-
Warning: Massive CO₂ evolution will occur. Add dropwise to prevent foam-over.
-
-
Final Disposal:
-
Verify pH is between 6 and 8.
-
Dispose of the resulting solution in the aqueous waste stream, not organic solvents.
-
References
-
PubChem. (n.d.). 3-Hydroxy-3-methylglutaric anhydride Compound Summary. National Library of Medicine. Retrieved February 27, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 27, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
